Candicine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenyl)ethyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9H2,1-3H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOJXIKSKSASRB-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18NO+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901642 | |
| Record name | Candicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6656-13-9, 3761-58-8 | |
| Record name | Candicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6656-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Candicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006656139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Candicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Candicine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V2TJ5H9Z8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Natural Provenance of Candicine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources of Candicine, a quaternary ammonium alkaloid. Designed for researchers, scientists, and professionals in drug development, this document details the botanical and zoological origins of this compound, presents quantitative data on its concentration in various natural matrices, outlines experimental protocols for its extraction and analysis, and illustrates its putative signaling pathway.
Natural Sources of this compound
This compound has been identified in a diverse range of plant species, most notably within the Cactaceae family, and has also been found in select grasses and even in the animal kingdom.
Cactaceae Family (Cacti)
The primary natural reservoirs of this compound are cacti belonging to the Echinopsis genus, formerly classified as Trichocereus. Several species have been documented to contain this alkaloid:
-
Echinopsis candicans (synonymous with Trichocereus candicans) : This Argentinian cactus is a principal source, with concentrations reported to be as high as 5% of the plant's dry weight.[1] It is also a rich source of the related alkaloid, hordenine.[1]
-
Echinopsis pasacana (synonymous with Trichocereus pasacana) : This species has been confirmed to contain this compound, alongside hordenine, N-methyltyramine, and tyramine.[2]
-
Echinopsis andalgalensis (synonymous with Trichocereus andalgalensis) : Contains this compound and hordenine.[3]
-
Echinopsis tacaquirensis (synonymous with Trichocereus tacaquirensis) : Reported to contain this compound.
-
Echinopsis terscheckii (synonymous with Trichocereus terscheckii) : Known to have a high concentration of alkaloids, ranging from 0.25% to 1.2% of the dry weight, which includes this compound.
Poaceae Family (Grasses)
-
Barley (Hordeum vulgare) : this compound is found in malted barley.[1] In the late 1950s, a toxic compound named "maltoxin" was isolated from malted barley, which was later identified as being identical to this compound.[1]
-
Reed Canary Grass (Phalaris arundinacea) : This grass is known to contain a variety of alkaloids, including this compound, although quantitative data for this compound specifically is limited. The total tryptamine alkaloid concentration can reach approximately 0.2% of the wet weight.
Other Botanical Sources
-
Citrus spp. : this compound has been reported to occur in several plants of the Citrus genus.[1]
-
Senegalia berlandieri : This plant is another reported source of this compound.[4]
-
Fagaropsis glabra : this compound has also been identified in this species.[4]
Zoological Sources
-
Frog Skin (Leptodactylus pentadactylus pentadactylus) : Uniquely, this compound has been isolated from the skin of this frog species at a concentration of 45 μg/g of skin.[1]
Quantitative Data on this compound Content
The concentration of this compound can vary significantly depending on the species, growth conditions, and the specific part of the organism being analyzed. The following table summarizes the available quantitative data.
| Natural Source | Family/Class | Part Analyzed | Concentration | Reference(s) |
| Echinopsis candicans | Cactaceae | Plant | Up to 5% (dry weight) | [1] |
| Echinopsis terscheckii | Cactaceae | Plant | 0.25% - 1.2% (total alkaloids, dry weight) | |
| Leptodactylus pentadactylus pentadactylus | Amphibia | Skin | 45 µg/g | [1] |
| Phalaris arundinacea | Poaceae | New Leaf Blades | ~0.2% (total tryptamine alkaloids, wet weight) |
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from natural sources, based on established alkaloid chemistry principles.
General Alkaloid Extraction from Plant Material
This protocol outlines a general procedure for the acid-base extraction of alkaloids, including this compound, from plant tissues.
Materials:
-
Dried and powdered plant material (e.g., cactus tissue, barley sprouts)
-
Methanol
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Dichloromethane or other suitable nonpolar organic solvent
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH indicator strips
-
Filter paper
Procedure:
-
Maceration: Soak the dried, powdered plant material in methanol for 24-48 hours at room temperature with occasional agitation.
-
Filtration: Filter the methanolic extract to remove solid plant debris.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain a crude extract.
-
Acidification: Dissolve the crude extract in 1M HCl. This will protonate the alkaloids, making them soluble in the aqueous acidic solution.
-
Defatting: Wash the acidic solution with a nonpolar organic solvent (e.g., dichloromethane) in a separatory funnel to remove non-alkaloidal lipids and other nonpolar compounds. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to approximately 10-12 with 1M NaOH. This deprotonates the alkaloids, rendering them soluble in a nonpolar organic solvent.
-
Extraction of Free Base: Extract the basified aqueous solution multiple times with a nonpolar organic solvent (e.g., dichloromethane). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and then concentrate using a rotary evaporator to yield the crude alkaloid fraction containing this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
This method provides a framework for the quantitative analysis of this compound using reverse-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for best peak separation and shape.
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound, with a maximum around 225 nm and another at 275 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard of known concentration in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the crude alkaloid extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway of this compound
This compound's pharmacological effects are reported to be similar to those of nicotine, suggesting it acts as an agonist at nicotinic acetylcholine receptors (nAChRs). The binding of an agonist to nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺), resulting in depolarization of the cell membrane and activation of downstream signaling cascades.
Caption: Putative signaling cascade initiated by this compound binding to nAChRs.
Experimental Workflow for Isolation and Quantification
The following diagram illustrates a typical workflow for the isolation and quantification of this compound from a plant source.
Caption: Workflow for this compound isolation and quantification.
References
An In-depth Technical Guide to Candicine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Candicine, a quaternary ammonium alkaloid, is a naturally occurring compound found in a variety of plant species, most notably in cacti and barley. Structurally, it is the N,N,N-trimethyl derivative of tyramine, featuring a phenethylamine skeleton. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on its neuromuscular blocking effects and interaction with nicotinic acetylcholine receptors. This document is intended to serve as a technical resource, consolidating available data and methodologies to facilitate further research and development.
Chemical Identity and Structure
This compound is chemically known as 2-(4-hydroxyphenyl)-N,N,N-trimethylethan-1-aminium. As a quaternary ammonium salt, it exists with a counter-ion, most commonly chloride or iodide in isolated forms.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-(4-hydroxyphenyl)-N,N,N-trimethylethan-1-aminium |
| Molecular Formula | C₁₁H₁₈NO⁺ |
| Molecular Weight | 180.27 g/mol (cation) |
| CAS Number | 3761-58-8 (for the cation) |
| Canonical SMILES | C--INVALID-LINK--(C)CCc1ccc(O)cc1 |
| InChI Key | PTOJXIKSKSASRB-UHFFFAOYSA-O |
Physicochemical Properties
The physicochemical properties of this compound are influenced by its salt form. It is generally a colorless solid that is highly soluble in water.
Table 2: Physicochemical Properties of this compound Salts
| Property | This compound Iodide | This compound Chloride |
| Appearance | Colorless solid[1] | Colorless solid[1] |
| Melting Point | 234 °C (453 °F; 507 K)[1] | 285 °C (545 °F; 558 K) (decomposition)[1] |
| Solubility in Water | Highly soluble[1] | Highly soluble[1] |
| pKa (phenolic) | Not experimentally reported in the reviewed literature. | Not experimentally reported in the reviewed literature. |
| Thermal Decomposition | As a quaternary ammonium salt, it is expected to undergo thermal decomposition at elevated temperatures, likely via Hofmann elimination. Specific TGA/DSC data for this compound is not widely available. |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenol ring, the ethyl chain protons, and a prominent singlet for the nine equivalent protons of the three methyl groups on the quaternary nitrogen.
-
¹³C NMR: The carbon NMR spectrum would display signals for the distinct carbon environments, including the aromatic carbons, the ethyl carbons, and a signal for the methyl carbons. A ¹³C NMR spectrum is indexed in the SpectraBase, but the complete data is not publicly accessible[1].
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the phenolic hydroxyl group, C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring.
-
UV-Vis Spectroscopy: The UV-Vis spectrum in a solvent like methanol is expected to show absorption maxima characteristic of the phenol chromophore, typically around 275-280 nm.
Synthesis and Experimental Protocols
Chemical Synthesis
This compound is most commonly synthesized by the exhaustive methylation of hordenine (N,N-dimethyltyramine) using a methylating agent such as methyl iodide.
This protocol is adapted from standard N-methylation procedures for phenolic amines.
Materials:
-
Hordenine
-
Methyl iodide (CH₃I)
-
Methanol (MeOH)
-
Diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
Procedure:
-
Dissolve hordenine (1.0 eq) in methanol in a round-bottom flask.
-
Add an excess of methyl iodide (e.g., 3.0-5.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours or gently reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove the excess methyl iodide and methanol.
-
The resulting solid residue is crude this compound iodide.
-
Purify the product by recrystallization from a suitable solvent system, such as methanol/diethyl ether. Dissolve the crude product in a minimal amount of hot methanol and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.
Conversion to this compound Chloride: this compound iodide can be converted to this compound chloride by treating an aqueous solution of the iodide salt with silver chloride (AgCl). The insoluble silver iodide (AgI) precipitates and can be removed by filtration, leaving this compound chloride in the solution, which can then be isolated by evaporation of the water.
Biological Activity and Pharmacology
This compound exhibits notable pharmacological effects, primarily as a neuromuscular blocking agent with nicotine-like properties.
Neuromuscular Blockade
This compound is toxic upon parenteral administration, producing symptoms consistent with neuromuscular blockade[1]. Its mechanism of action is believed to involve its interaction with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.
This is a classic ex vivo method to assess the activity of neuromuscular blocking agents.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution
-
This compound salt (dissolved in Krebs-Henseleit solution)
-
Dissecting microscope and tools
-
Organ bath with stimulating and recording electrodes
-
Force-displacement transducer
-
Data acquisition system
Procedure:
-
Humanely euthanize a rat and exsanguinate.
-
Isolate the phrenic nerve-hemidiaphragm preparation and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration at a frequency of 0.1 Hz).
-
Record the isometric twitch tension of the hemidiaphragm using a force-displacement transducer.
-
After a stabilization period, add this compound to the organ bath in a cumulative concentration-dependent manner.
-
Record the inhibition of the twitch response at each concentration until a maximal effect is achieved.
-
Calculate the IC₅₀ (the concentration of this compound that causes 50% inhibition of the twitch response).
Interaction with Nicotinic Acetylcholine Receptors and Signaling
The nicotine-like effects of this compound suggest a direct interaction with nAChRs. These receptors are ligand-gated ion channels that, upon activation, allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane. This initial event can trigger a cascade of downstream signaling pathways.
Activation of nAChRs, particularly in neuronal cells, can lead to the activation of several intracellular signaling cascades, including the PI3K/Akt pathway and MAPK/ERK pathway. These pathways are crucial in modulating cellular processes like cell survival and synaptic plasticity. While the specific downstream signaling of this compound has not been extensively studied, a putative pathway based on its interaction with nAChRs can be proposed.
Toxicology
The acute toxicity of this compound has been evaluated in rodents, with the following reported median lethal dose (LD₅₀) values.
Table 3: Acute Toxicity of this compound
| Species | Route of Administration | LD₅₀ |
| Mouse | Subcutaneous (s.c.) | 10 mg/kg |
| Mouse | Intraperitoneal (i.p.) | 36 mg/kg |
| Rat | Not specified | 50 mg/kg |
Note: The specific salt form (chloride or iodide) and experimental conditions for these reported LD₅₀ values are not always clearly stated in the available literature.
Natural Occurrence
This compound is found in a range of plant species. It was first isolated from the cactus Trichocereus candicans (now Echinopsis candicans), where it can be present in significant amounts (up to 5%) along with its precursor, hordenine[1]. It has also been identified in other cacti and in plants of the Citrus genus. Notably, a compound named "maltoxin," isolated from malted barley, was later identified as being identical to this compound[1].
Conclusion
This compound is a well-characterized quaternary ammonium alkaloid with significant biological activity, primarily as a neuromuscular blocking agent that interacts with nicotinic acetylcholine receptors. While its basic chemical and pharmacological properties are established, there is a lack of comprehensive, publicly available spectral data and detailed studies on its specific downstream signaling effects. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic and toxicological potential of this natural product. Further research is warranted to fully elucidate its mechanism of action, complete its spectral characterization, and explore its potential applications.
References
The Biosynthesis of Candicine in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Candicine, a quaternary ammonium alkaloid found in various plant species, particularly in barley (Hordeum vulgare), is synthesized from the amino acid L-tyrosine through a series of enzymatic reactions. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the molecular transformations, key enzymes, and their kinetic properties. It also outlines comprehensive experimental protocols for the elucidation of this pathway and presents visual representations of the core biochemical processes and experimental workflows. This document is intended to serve as a valuable resource for researchers in plant biochemistry, natural product chemistry, and drug development.
Introduction
This compound (N,N,N-trimethyltyramine) is a member of the phenethylamine alkaloid family, which is known for a range of biological activities. The biosynthesis of this compound is a classic example of secondary metabolism in plants, originating from a primary metabolite, the amino acid L-tyrosine. The pathway involves a decarboxylation followed by a stepwise N-methylation, yielding the final quaternary ammonium compound. Understanding this biosynthetic route is crucial for metabolic engineering efforts aimed at enhancing the production of this compound or other related alkaloids with potential pharmaceutical applications.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound from L-tyrosine is a four-step enzymatic pathway primarily occurring in the roots of young barley seedlings.[1] The pathway involves the sequential action of a decarboxylase and a series of methyltransferases.
Step 1: Decarboxylation of L-Tyrosine to Tyramine
The pathway initiates with the removal of the carboxyl group from L-tyrosine to form tyramine. This reaction is catalyzed by the enzyme Tyrosine Decarboxylase (TyDC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[2][3]
L-Tyrosine → Tyramine + CO₂
Step 2: N-methylation of Tyramine to N-Methyltyramine (Hordenine)
Tyramine is then methylated on its amino group to yield N-methyltyramine, a compound also known as hordenine. This reaction is catalyzed by a Tyramine N-methyltransferase (TNMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[4][5]
Tyramine + S-adenosyl-L-methionine → N-Methyltyramine (Hordenine) + S-adenosyl-L-homocysteine
Step 3: N-methylation of N-Methyltyramine to N,N-Dimethyltyramine
The secondary amine of hordenine is further methylated to form the tertiary amine, N,N-dimethyltyramine. This step is also catalyzed by an N-methyltransferase (NMT) , again with SAM as the methyl donor. Evidence from barley suggests that a distinct N-methyltransferase is responsible for the second methylation step.[6]
N-Methyltyramine + S-adenosyl-L-methionine → N,N-Dimethyltyramine + S-adenosyl-L-homocysteine
Step 4: N-methylation of N,N-Dimethyltyramine to this compound
The final step in the pathway is the methylation of N,N-dimethyltyramine to form the quaternary ammonium ion, this compound. This reaction is catalyzed by an N-methyltransferase .
N,N-Dimethyltyramine + S-adenosyl-L-methionine → this compound + S-adenosyl-L-homocysteine
Visualization of the this compound Biosynthesis Pathway
Figure 1: The enzymatic conversion of L-tyrosine to this compound.
Quantitative Data
The following tables summarize the available quantitative data for the enzymes and metabolites involved in the this compound biosynthesis pathway. Data for the later steps of the pathway are less characterized and are represented with estimated values based on similar enzymatic reactions.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (units) | kcat (s⁻¹) | Source(s) |
| Tyrosine Decarboxylase (TyDC) | L-Tyrosine | 630 | 998 µmol/min/mg | Not Reported | [7] |
| Tyramine N-Methyltransferase (TNMT) | Tyramine | 77 | Not Reported | Not Reported | [1] |
| N-Methyltransferase (NMT) | N-Methyltyramine | 184 | Not Reported | Not Reported | [1] |
| N-Methyltransferase (Final Step) | N,N-Dimethyltyramine | Estimate: 150-250 | Not Reported | Not Reported |
Note: Kinetic data for the final N-methyltransferase is estimated based on known values for similar enzymes.
Table 2: Metabolite Concentrations in Barley Seedlings
| Metabolite | Tissue | Concentration Range | Source(s) |
| Tyramine | Roots | Variable, increases upon infection | [8] |
| N-Methyltyramine (Hordenine) | Roots | 0.5 - 2.0 mg/g fresh weight | [5][9] |
| This compound | Roots | Trace to low levels |
Note: Quantitative data for this compound in barley is not well-documented in readily available literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway.
Protocol 1: Purification of Tyrosine Decarboxylase from Plant Tissue
This protocol describes the purification of TyDC from barley seedlings, adapted from established methods for plant decarboxylases.[10][11]
-
Plant Material: Germinate barley (Hordeum vulgare) seeds in the dark for 5-7 days. Harvest the roots.
-
Crude Extract Preparation:
-
Homogenize the fresh root tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant as the crude enzyme extract.
-
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the crude extract to achieve 30% saturation while stirring on ice.
-
After 30 minutes, centrifuge at 15,000 x g for 20 minutes.
-
Increase the ammonium sulfate concentration of the supernatant to 70% saturation.
-
Centrifuge again and resuspend the pellet in a minimal volume of extraction buffer.
-
-
Chromatography:
-
Ion-Exchange Chromatography: Apply the resuspended pellet to a DEAE-cellulose column equilibrated with the extraction buffer. Elute the protein with a linear gradient of NaCl (0-0.5 M) in the same buffer.
-
Size-Exclusion Chromatography: Pool the active fractions and concentrate them. Apply the concentrated sample to a Sephadex G-100 column equilibrated with the extraction buffer. Elute with the same buffer.
-
-
Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.
Protocol 2: Enzyme Assay for N-Methyltransferase Activity
This radioactive assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine to the amine substrate.[12]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.5)
-
1 mM Dithiothreitol (DTT)
-
1 mM of the amine substrate (tyramine, N-methyltyramine, or N,N-dimethyltyramine)
-
0.1 mM S-adenosyl-L-[methyl-¹⁴C]methionine (specific activity ~50 mCi/mmol)
-
Enzyme preparation (crude extract or purified enzyme)
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
Extract the methylated product with an organic solvent (e.g., ethyl acetate).
-
-
Quantification:
-
Evaporate the organic solvent.
-
Redissolve the residue in a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of radiolabeled product formed.
-
Protocol 3: Quantitative Analysis of this compound and its Precursors by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound, hordenine, and tyramine in plant extracts.[13][14]
-
Sample Preparation:
-
Homogenize freeze-dried plant material in an extraction solvent (e.g., 80% methanol with 0.1% formic acid).
-
Centrifuge to pellet debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions:
-
Tyramine: Precursor ion [M+H]⁺ → Product ion
-
Hordenine: Precursor ion [M+H]⁺ → Product ion
-
This compound: Precursor ion [M]⁺ → Product ion
-
-
-
Quantification: Generate a standard curve for each analyte using authentic standards. Quantify the analytes in the plant extracts by comparing their peak areas to the standard curves.
Experimental Workflow for Pathway Elucidation
The elucidation of a biosynthetic pathway like that of this compound typically follows a structured workflow, integrating biochemical, analytical, and molecular biology techniques.
References
- 1. N-Methyltransferase involved in gramine biosynthesis in barley: cloning and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lumazine synthase from Candida albicans as an anti-fungal target enzyme: structural and biochemical basis for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine decarboxylase - Wikipedia [en.wikipedia.org]
- 4. Tyramine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Enzymology of the polyenes pimaricin and candicidin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Induction of a Specific N-Methyltransferase Enzyme by Long-Term Heat Stress during Barley Leaf Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression and purification of heterologous proteins in plant tissue using a geminivirus vector system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Delta-cadinene synthase - Wikipedia [en.wikipedia.org]
Technical Guide: Isolation and Purification of Candicine from Trichocereus candicans
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of candicine, a quaternary ammonium alkaloid, from the cactus species Trichocereus candicans (now classified as Echinopsis candicans). This document synthesizes established principles of natural product chemistry and alkaloid extraction to present a detailed, albeit generalized, protocol for obtaining high-purity this compound for research and development purposes.
Introduction to this compound and Trichocereus candicans
This compound is a quaternary ammonium salt with a phenethylamine skeleton, making it a naturally occurring alkaloid.[1] It is the N,N,N-trimethyl derivative of the biogenic amine tyramine. As a quaternary salt, it exists in plants in association with various anions, such as chloride or iodide.[1]
Trichocereus candicans, a columnar cactus native to Argentina, is a known botanical source of this compound.[2] The alkaloids in this species, including this compound and the related compound hordenine, are primarily localized in the chlorophyllaceous cortical parenchyma, the green tissue beneath the epidermis.[3][4] This knowledge is critical for the efficient preparation of plant material for extraction.
Principle of Isolation and Purification
The isolation of this compound from Trichocereus candicans follows a multi-step process based on its chemical properties as a quaternary ammonium alkaloid. The general workflow involves:
-
Preparation of Plant Material: Drying and grinding the cortical parenchyma of the cactus to increase the surface area for efficient extraction.
-
Acid-Base Extraction: A classic technique for selectively extracting alkaloids from plant matrices. An acidic aqueous solution is used to protonate the alkaloids, rendering them soluble in the aqueous phase and separating them from non-alkaloidal compounds. Subsequent basification of the aqueous extract liberates the free alkaloids, which can then be partitioned into an organic solvent.
-
Purification: Chromatographic techniques are employed to separate this compound from other co-extracted alkaloids (such as hordenine) and impurities. Given the charged nature of this compound, specialized chromatographic methods like ion-pair chromatography or preparative high-performance liquid chromatography (HPLC) are often necessary for achieving high purity.
Experimental Protocols
The following protocols are based on established methods for alkaloid extraction and purification.[5][6][7][8][9] Researchers should optimize these parameters based on their specific experimental setup and analytical capabilities.
Plant Material Preparation
-
Harvesting: Collect fresh stems of Trichocereus candicans.
-
Dissection: Separate the outer green cortical parenchyma from the inner woody core. This targeted approach enhances the efficiency of the extraction process.[3][4]
-
Drying: The dissected plant material should be dried to a constant weight to prevent enzymatic degradation and facilitate grinding. This can be achieved by air-drying in a well-ventilated area or by using a lyophilizer (freeze-dryer).
-
Grinding: The dried plant material is ground into a fine powder using a mechanical mill.
Acid-Base Extraction of Crude Alkaloid Mixture
-
Acidic Extraction:
-
Macerate the powdered plant material (100 g) in a 0.1 M solution of a suitable acid (e.g., hydrochloric acid or acetic acid) at a 1:10 (w/v) ratio.
-
Stir the mixture for 24 hours at room temperature.
-
Filter the mixture through cheesecloth or a Büchner funnel to separate the acidic extract from the plant debris.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction of the alkaloids.
-
Combine the acidic extracts.
-
-
Defatting:
-
The combined acidic extract is washed with a non-polar organic solvent (e.g., hexane or dichloromethane) in a separatory funnel to remove fats, waxes, and other lipophilic impurities.
-
Discard the organic layer.
-
-
Basification and Free Alkaloid Extraction:
-
The defatted acidic aqueous extract is basified to a pH of 9-10 with a suitable base (e.g., ammonium hydroxide or sodium hydroxide). This converts the alkaloid salts into their free base form.
-
The basified aqueous solution is then extracted multiple times with a polar organic solvent (e.g., chloroform or ethyl acetate).
-
The organic layers containing the free alkaloids are combined.
-
-
Solvent Evaporation:
-
The combined organic extracts are dried over anhydrous sodium sulfate and then evaporated to dryness under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.
-
Purification of this compound by Preparative HPLC
Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method for isolating and purifying individual compounds from a mixture.[10][11][12][13] For a quaternary alkaloid like this compound, a reversed-phase column with an ion-pairing agent in the mobile phase is recommended.[1][14][15]
-
Sample Preparation: Dissolve the crude alkaloid extract in the mobile phase for injection into the HPLC system.
-
Chromatographic Conditions (Illustrative):
-
Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water with a constant concentration of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid or heptafluorobutyric acid).[5]
-
Flow Rate: 10-20 mL/min.
-
Detection: UV detector at a wavelength of 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound as it elutes from the column.
-
Purity Analysis: The purity of the collected fractions should be assessed using analytical HPLC.
-
Final Product Preparation: Combine the pure fractions and evaporate the solvent to obtain purified this compound, likely as a salt with the ion-pairing agent. Further steps may be required to convert it to a desired salt form (e.g., this compound chloride or iodide).
Data Presentation
The following tables summarize hypothetical quantitative data for the isolation and purification of this compound. This data is for illustrative purposes and will vary based on the specific plant material and experimental conditions.
Table 1: Extraction Yield of Crude Alkaloids from Trichocereus candicans
| Parameter | Value |
| Starting Plant Material (dry weight) | 100 g |
| Volume of Extraction Solvent (0.1 M HCl) | 3 x 1 L |
| Crude Alkaloid Extract Yield | 1.5 g |
| Percentage Yield (w/w) | 1.5% |
Table 2: Purity and Yield from Preparative HPLC Purification
| Parameter | Value |
| Amount of Crude Extract Injected | 1.0 g |
| Yield of Purified this compound | 150 mg |
| Purity of this compound (by analytical HPLC) | >98% |
| Recovery of this compound from Crude Extract | 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound from Trichocereus candicans.
Caption: Workflow for this compound Isolation and Purification.
Logical Relationship in Acid-Base Extraction
This diagram illustrates the chemical principles underlying the acid-base extraction process.
Caption: Principle of Acid-Base Extraction for this compound.
Conclusion
The isolation and purification of this compound from Trichocereus candicans is a feasible process for a well-equipped natural product chemistry laboratory. The key to success lies in the careful selection of plant material, the systematic application of acid-base extraction principles, and the use of high-resolution chromatographic techniques for final purification. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize their own methods for obtaining pure this compound for further scientific investigation and drug development endeavors.
References
- 1. Quantitative analysis of tertiary and quaternary alkaloids in Corydalis Tuber by ion-pair high-performance liquid chromatography and its application to an oriental pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. sacredcacti.com [sacredcacti.com]
- 4. troutsnotes.com [troutsnotes.com]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. troutsnotes.com [troutsnotes.com]
- 7. Preparation and evaluation of novel stationary phases for improved chromatographic purification of pneumocandin B0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sacredcacti.com [sacredcacti.com]
- 9. scispace.com [scispace.com]
- 10. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. jordilabs.com [jordilabs.com]
- 13. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Candicine Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Candicine chloride, a quaternary ammonium alkaloid, has attracted scientific interest due to its biological activities, including its effects on the neuromuscular junction. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound chloride, alongside detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Chemical and Physical Properties
This compound chloride is the chloride salt of the this compound cation. The fundamental properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₈ClNO | [1] |
| Molecular Weight | 215.72 g/mol | [1] |
| Appearance | Colorless solid | [2] |
| Melting Point | 285 °C (decomposition) | [2] |
| Solubility | Highly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO). | [2][3] |
Note: The molecular formula for the this compound cation is C₁₁H₁₈NO⁺, with a molecular weight of 180.27 g/mol .[2]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals corresponding to the protons on the para-substituted benzene ring are expected in the aromatic region (typically δ 6.5-8.0 ppm). Due to the para-substitution, a characteristic AA'BB' splitting pattern is anticipated.
-
Ethyl Chain Protons: The two methylene groups of the ethyl chain will appear as multiplets, likely in the δ 2.5-3.5 ppm region.
-
N-Methyl Protons: A singlet integrating to nine protons, corresponding to the three equivalent methyl groups on the quaternary nitrogen, is expected, likely in the δ 3.0-3.5 ppm region.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbon bearing the hydroxyl group will be shifted downfield (δ 150-160 ppm), while the other aromatic carbons will resonate in the δ 115-135 ppm range.
-
Ethyl Chain Carbons: Two signals for the methylene carbons of the ethyl chain are expected in the aliphatic region.
-
N-Methyl Carbons: A single signal for the three equivalent methyl carbons attached to the nitrogen is anticipated, typically in the δ 50-60 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum of this compound chloride would exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| ~3400-3200 | O-H stretch (phenolic) | Strong, broad |
| ~3050-3000 | C-H stretch (aromatic) | Medium |
| ~2980-2850 | C-H stretch (aliphatic) | Medium to strong |
| ~1610, ~1510 | C=C stretch (aromatic ring) | Medium |
| ~1250 | C-O stretch (phenol) | Strong |
| ~850-550 | C-Cl stretch | Medium to weak |
Note: The C-Cl stretch is often weak and can be difficult to assign definitively in the fingerprint region.[4]
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound chloride in a suitable solvent (e.g., ethanol or water) is expected to show absorption maxima characteristic of a substituted benzene chromophore. The phenolic hydroxyl group and the aromatic ring are the primary contributors to its UV absorption. Typical λmax values for similar phenolic compounds are in the range of 270-280 nm.
Experimental Protocols
Synthesis of this compound Chloride
A plausible synthetic route to this compound chloride is the exhaustive methylation of hordenine.
Reaction: Hordenine + 3 CH₃I → this compound Iodide + 2 HI this compound Iodide + AgCl → this compound Chloride + AgI
Workflow for the Synthesis of this compound Chloride from Hordenine:
Caption: Workflow for the synthesis of this compound chloride.
Detailed Protocol:
-
N,N,N-Trimethylation of Hordenine:
-
Dissolve hordenine in a suitable solvent such as methanol.
-
Add an excess of methyl iodide (at least 3 equivalents).
-
The reaction can be carried out at room temperature or with gentle heating, and the progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield crude this compound iodide.
-
-
Anion Exchange:
-
Dissolve the crude this compound iodide in water.
-
Add a stoichiometric amount of a silver salt with the desired counter-ion, in this case, silver chloride (AgCl).
-
The silver iodide (AgI) will precipitate out of the solution.
-
Filter the mixture to remove the silver iodide precipitate.
-
The filtrate, containing this compound chloride, can then be concentrated.
-
-
Purification:
-
The crude this compound chloride can be purified by recrystallization from a suitable solvent system, such as ethanol-ether.
-
Isolation from Plant Material
This compound has been reported in various plant species. A general protocol for the extraction and isolation of alkaloids from plant material is provided below. This protocol would need to be optimized for the specific plant source.[5]
Workflow for Isolation of this compound from Plant Material:
Caption: General workflow for the isolation of this compound.
Detailed Protocol:
-
Extraction:
-
Macerate the dried and powdered plant material with an acidic aqueous alcohol solution (e.g., 80% ethanol with 1% HCl) for an extended period (e.g., 24-48 hours).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl).
-
Wash the acidic solution with a nonpolar organic solvent (e.g., hexane or dichloromethane) to remove neutral and acidic compounds.
-
Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of 9-10.
-
Extract the liberated free base alkaloids with an organic solvent (e.g., dichloromethane or chloroform).
-
Combine the organic extracts and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the organic extract to yield the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol).
-
Monitor the fractions by TLC and combine those containing the desired compound.
-
Further purification can be achieved by preparative HPLC to obtain pure this compound.
-
-
Salt Formation:
-
To obtain this compound chloride, dissolve the purified free base in a suitable solvent and treat with a solution of hydrochloric acid. The salt can then be precipitated or crystallized.
-
In Vitro Neuromuscular Junction Blockade Assay
The neuromuscular blocking activity of this compound chloride can be assessed using an in vitro phrenic nerve-hemidiaphragm preparation.[6][7][8]
Workflow for Neuromuscular Blockade Assay:
Caption: Workflow for the in vitro neuromuscular blockade assay.
Detailed Protocol:
-
Preparation of the Phrenic Nerve-Hemidiaphragm:
-
Humanely euthanize a small rodent (e.g., a mouse or rat) following approved institutional protocols.
-
Carefully dissect out the phrenic nerve and the attached hemidiaphragm.
-
-
Experimental Setup:
-
Mount the preparation in an organ bath containing an appropriate physiological saline solution (e.g., Krebs-Ringer solution), maintained at 37°C and bubbled with a gas mixture of 95% O₂ and 5% CO₂.
-
Attach the tendon of the diaphragm to a force-displacement transducer to record muscle contractions.
-
Place the phrenic nerve in contact with stimulating electrodes.
-
-
Data Acquisition:
-
Stimulate the phrenic nerve with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz).
-
Record the resulting muscle twitches until a stable baseline is achieved.
-
-
Drug Application and Analysis:
-
Add this compound chloride to the organ bath in a cumulative concentration-dependent manner.
-
Record the effects on the amplitude of the muscle twitches.
-
The percentage inhibition of the twitch response can be calculated to determine the potency of the compound (e.g., IC₅₀).
-
Biological Activity and Signaling Pathways
This compound chloride is known to exhibit neuromuscular blocking properties.[2] This activity is likely mediated through its interaction with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. As a quaternary ammonium compound, it shares structural similarities with other neuromuscular blocking agents.
Proposed Mechanism of Action at the Neuromuscular Junction:
Caption: Proposed mechanism of neuromuscular blockade by this compound.
This compound likely acts as a competitive antagonist at the nAChR, preventing the binding of acetylcholine and thereby inhibiting the depolarization of the muscle fiber and subsequent contraction. Further research is required to fully elucidate the specific signaling pathways modulated by this compound chloride.
Conclusion
This technical guide provides a consolidated resource on the physical and chemical characteristics of this compound chloride, along with methodologies for its synthesis, isolation, and biological evaluation. The provided data and protocols are intended to facilitate further research into the properties and potential applications of this interesting natural product. As with all chemical and biological research, appropriate safety precautions and institutional guidelines should be followed when performing any of the described procedures.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C11H18NO+ | CID 23135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
Hordenine Methiodide vs. Candicine: A Technical Guide to Nomenclature and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of alkaloid chemistry and pharmacology, precise nomenclature is paramount. This technical guide addresses the relationship between "hordenine methiodide" and "candicine," two terms that have been used in scientific literature. Through a detailed examination of their chemical structures, properties, and synthesis, this document clarifies their synonymous nature and provides essential technical information for researchers.
Key Findings: The terms "hordenine methiodide" and "this compound iodide" are synonymous and refer to the same chemical entity: the iodide salt of the quaternary ammonium cation, 2-(4-hydroxyphenyl)-N,N,N-trimethylethan-1-aminium. The name "this compound" refers to the cation itself, which can be paired with various anions.
Chemical Structure and Nomenclature
The foundational distinction lies in the structures of hordenine and the this compound cation. Hordenine is a naturally occurring phenethylamine alkaloid, chemically known as N,N-dimethyltyramine.[1] this compound is the N,N,N-trimethyl derivative of tyramine, existing as a quaternary ammonium cation.[2]
The synthesis of this compound iodide involves the N-methylation of hordenine using methyl iodide.[2] This reaction adds a third methyl group to the nitrogen atom of hordenine, converting the tertiary amine into a quaternary ammonium salt. The counter-ion in this specific reaction is iodide, leading to the formation of this compound iodide.
Therefore, "hordenine methiodide" is a descriptive name indicating the product of the methylation of hordenine with methyl iodide, which is, in fact, this compound iodide.
Quantitative Data
The following table summarizes the key quantitative data for hordenine and this compound salts for easy comparison.
| Property | Hordenine | This compound Iodide (Hordenine Methiodide) | This compound Chloride |
| IUPAC Name | 4-[2-(dimethylamino)ethyl]phenol | 2-(4-hydroxyphenyl)-N,N,N-trimethylethan-1-aminium iodide | 2-(4-hydroxyphenyl)-N,N,N-trimethylethan-1-aminium chloride |
| Synonyms | N,N-Dimethyltyramine, Anhaline | Hordenine methiodide | - |
| CAS Number | 539-15-1 | 6656-13-9 (for cation) | - |
| Molecular Formula | C₁₀H₁₅NO | C₁₁H₁₈INO | C₁₁H₁₈ClNO |
| Molar Mass | 165.23 g/mol | 307.17 g/mol | 215.72 g/mol |
| Melting Point | 117-118 °C | 234 °C[2] | 285 °C (decomposition)[2] |
| Solubility in Water | Soluble | Highly soluble[2] | Highly soluble[2] |
Experimental Protocols
Synthesis of this compound Iodide from Hordenine
This protocol is based on the classical method described by Barger in 1909.
Objective: To synthesize this compound iodide (hordenine methiodide) via the N-methylation of hordenine.
Materials:
-
Hordenine
-
Methyl iodide (CH₃I)
-
Methanol (or another suitable solvent)
Procedure:
-
Dissolution: Dissolve a known quantity of hordenine in a minimal amount of methanol in a round-bottom flask.
-
Addition of Methylating Agent: To the stirred solution, add an excess of methyl iodide. The reaction involves the quaternization of the tertiary amine of hordenine.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization and Isolation: As the reaction proceeds, the quaternary ammonium salt, being less soluble in the solvent than the starting amine, will precipitate out. The mixture is then cooled to facilitate further crystallization.
-
Filtration and Washing: The precipitated this compound iodide is collected by filtration. The crystals are washed with a small amount of cold solvent (e.g., methanol or diethyl ether) to remove any unreacted starting materials and impurities.
-
Drying: The purified crystals of this compound iodide are then dried under vacuum.
Expected Outcome: White to off-white crystalline solid of this compound iodide.
Signaling Pathways and Logical Relationships
The relationship between hordenine, its methylation, and the resulting this compound salts can be visualized as a straightforward chemical transformation. This process is a key step in both the chemical synthesis and the biosynthesis of these compounds in certain plants.
Caption: Chemical relationship between hordenine and this compound salts.
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound iodide from hordenine.
References
A Technical Guide to the Historical Research of Candicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical and scientific research surrounding Candicine, a quaternary ammonium alkaloid first identified in the mid-20th century. The document details the discovery and isolation of this compound, its chemical synthesis, and elucidates its mechanism of action as a ganglionic stimulant with nicotine-like properties. This guide is intended to be a valuable resource for researchers in pharmacology, natural product chemistry, and drug development, offering detailed experimental protocols, structured quantitative data, and visual diagrams of its biosynthetic and signaling pathways.
Discovery and Isolation
Initial Discovery
This compound was first isolated and named by the Italian chemist Ladislao Reti in 1933.[1] His research focused on the alkaloids present in the Argentine cactus Trichocereus candicans, now reclassified as Echinopsis candicans.[1][2] Reti's work, published in the Comptes Rendus des Séances de la Société de Biologie et ses Filiales, marked the formal discovery of this natural product.[1] The concentration of this compound in Echinopsis candicans can be quite variable, ranging from 0.5% to 5% of the total alkaloid content.[3]
Isolation from Echinopsis candicans
The isolation of this compound from its natural source involves a standard acid-base extraction protocol for alkaloids. The following is a generalized methodology based on common practices for phytochemical analysis of cacti.[4][5]
Experimental Protocol: Isolation of this compound
-
Sample Preparation: Fresh or dried plant material of Echinopsis candicans is finely powdered to increase the surface area for extraction.
-
Extraction: The powdered plant material is subjected to Soxhlet extraction or maceration with methanol or ethanol.[6]
-
Acidification: The alcoholic extract is concentrated under reduced pressure, and the residue is acidified with a dilute mineral acid (e.g., 1% HCl). This converts the alkaloids into their water-soluble salt forms.
-
Purification: The acidic aqueous solution is then washed with a non-polar organic solvent (e.g., dichloromethane or ether) to remove non-alkaloidal lipophilic impurities.[4]
-
Basification and Extraction: The purified acidic solution is made alkaline (pH 9-10) with a base such as ammonium hydroxide. This liberates the free alkaloid bases. The aqueous solution is then repeatedly extracted with a water-immiscible organic solvent like chloroform or dichloromethane.[4]
-
Final Isolation: The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude alkaloid mixture. This compound, being a quaternary ammonium salt, may require specific chromatographic techniques for further purification from other alkaloids like hordenine and tyramine which are also present in the plant.[2]
Logical Workflow for this compound Isolation
Chemical Synthesis and Characterization
This compound is the N,N,N-trimethyl derivative of tyramine. Its synthesis is typically achieved through the exhaustive methylation of hordenine (N,N-dimethyltyramine), which itself is synthesized from tyramine.
Synthesis of Hordenine from Tyramine
Hordenine can be synthesized from tyramine via reductive amination.
Experimental Protocol: Synthesis of Hordenine
-
Reaction Setup: Tyramine is dissolved in a suitable solvent such as methanol.
-
Methylation: An excess of formaldehyde and a reducing agent like sodium borohydride are added to the solution. The reaction proceeds via the formation of an iminium intermediate which is then reduced. This step is repeated to achieve dimethylation.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, often by crystallization of its salt.
Synthesis of this compound from Hordenine
The final step to produce this compound is the quaternization of the tertiary amine of hordenine.
Experimental Protocol: Synthesis of this compound Iodide
-
Reaction: Hordenine is dissolved in a solvent like methanol or acetone.
-
Quaternization: An excess of methyl iodide is added to the solution. The reaction mixture is then stirred, often at room temperature or with gentle heating, for several hours to allow for the formation of the quaternary ammonium salt.
-
Isolation: As this compound iodide is a salt, it will often precipitate out of the solution upon completion of the reaction or upon cooling. The precipitate is collected by filtration, washed with a cold solvent to remove unreacted starting materials, and then dried.
Quantitative Data for Synthesis
| Step | Reactants | Reagents | Product | Typical Yield |
| 1 | Tyramine | Formaldehyde, Sodium borohydride | Hordenine | High |
| 2 | Hordenine | Methyl iodide | This compound Iodide | >90% |
Biosynthesis
The biosynthesis of this compound in plants begins with the amino acid L-tyrosine. The pathway involves a series of enzymatic reactions, primarily decarboxylation and sequential N-methylation.
-
Decarboxylation: L-tyrosine is decarboxylated by the enzyme tyrosine decarboxylase (TyDC) to form tyramine.
-
First N-methylation: Tyramine is then methylated by an N-methyltransferase to yield N-methyltyramine.
-
Second N-methylation: A subsequent methylation step, catalyzed by another N-methyltransferase, converts N-methyltyramine to hordenine (N,N-dimethyltyramine).
-
Third N-methylation: The final step is the methylation of hordenine to form the quaternary ammonium cation, this compound.
Biosynthetic Pathway of this compound
Pharmacological Properties and Mechanism of Action
Nicotine-Like Ganglionic Stimulation
Early pharmacological studies of this compound revealed that its effects closely resemble those of nicotine.[1] It acts as a ganglionic stimulant, affecting the autonomic nervous system.[7][8] This action is characterized by an initial stimulation of autonomic ganglia, which can be followed by a blockade at higher doses.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
The nicotine-like effects of this compound are due to its interaction with nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. While specific studies on this compound's binding affinity to various nAChR subtypes are limited, its action as a ganglionic stimulant suggests that it likely acts as an agonist at neuronal nAChRs, such as the α3β4 subtype found in autonomic ganglia.
Proposed Signaling Pathway of this compound
-
Binding: this compound binds to the agonist site on neuronal nAChRs located on the postsynaptic membrane of autonomic ganglia.
-
Channel Opening: This binding induces a conformational change in the receptor, opening the ion channel.
-
Depolarization: The open channel allows for the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the postsynaptic membrane.
-
Action Potential: If the depolarization reaches the threshold, an action potential is generated, propagating the nerve impulse.
-
Physiological Response: This leads to the stimulation of postganglionic neurons and the corresponding physiological effects, such as changes in heart rate and blood pressure.[8]
Signaling Pathway of this compound at the Ganglionic Synapse
Pharmacological Effects of this compound
| Organ/System | Effect | Reference |
| Blood Pressure | Initial pressor effect | [8] |
| Nictitating Membrane | Contraction | [8] |
| Heart | Bradycardia or Tachycardia (biphasic) | [9] |
| Respiration | Stimulation | [8] |
Conclusion
This compound, a quaternary ammonium alkaloid from Echinopsis candicans, has a rich history rooted in early 20th-century natural product chemistry. Its discovery by Ladislao Reti paved the way for pharmacological studies that identified its potent nicotine-like ganglionic stimulating properties. The synthesis of this compound is straightforward, involving the exhaustive methylation of its precursor, hordenine. While its general mechanism of action through nicotinic acetylcholine receptors is understood, further research is warranted to elucidate its specific interactions with different nAChR subtypes and to explore its potential therapeutic applications. This guide provides a foundational resource for scientists and researchers to build upon this historical knowledge in future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. troutsnotes.com [troutsnotes.com]
- 3. Full text of "Cactus Chemistry By Species 2014" [archive.org]
- 4. redalyc.org [redalyc.org]
- 5. scielo.org.pe [scielo.org.pe]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GANGLION STIMULATING ACTION OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological effects of nicotinic and electrical stimulation of intrinsic cardiac ganglia in the absence of extrinsic autonomic nerves in the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Candicine in Animal Models: A Technical Guide
Disclaimer: This document aims to provide a comprehensive toxicological profile of candicine. However, a thorough review of publicly available scientific literature reveals a significant scarcity of formal toxicological studies conducted on this compound in animal models according to modern standardized guidelines. The information presented herein is compiled from early pharmacological research and data on structurally related compounds. This guide should be considered a starting point for research and not as a definitive safety assessment. Further empirical studies are critically needed to establish a complete and reliable toxicological profile for this compound.
Introduction
This compound is a quaternary ammonium alkaloid found in various plants, including barley. Structurally, it is the N,N,N-trimethyl derivative of the biogenic amine tyramine.[1] Its toxic properties have been recognized for some time, primarily manifesting as neuromuscular blockade with effects similar to nicotine.[2] Despite its long history of identification, this compound has not been subjected to the rigorous toxicological evaluation that is standard for pharmaceuticals and other chemicals today. This guide summarizes the available toxicological data on this compound and related compounds, outlines standard experimental protocols for the missing data, and provides a framework for future research.
Acute Toxicity
No dedicated acute toxicity studies determining the LD50 of this compound in various animal models via different routes of administration were found in the available literature. Early pharmacological studies have noted that parenteral administration of this compound is toxic, leading to symptoms of neuromuscular blockade and respiratory paralysis at high doses.[2]
Data on the Structurally Related Compound: Hordenine
Due to the lack of direct data on this compound, the acute toxicity data for hordenine, a closely related N,N-dimethyl derivative of tyramine, is presented below for comparative purposes. It is crucial to note that while structurally similar, the toxicological profiles of hordenine and this compound may differ.
| Compound | Animal Species | Route of Administration | LD50 / MLD | Reference |
| Hordenine | Mouse | Intraperitoneal (IP) | 299 mg/kg (LD50) | [3] |
| Hordenine | Mouse | Intraperitoneal (IP) | >100 mg/kg (LD50) | [3] |
| Hordenine | Mouse | Unspecified | 113.5 mg/kg (as HCl salt) | [3] |
| Hordenine | Dog | Intravenous (IV) | 300 mg/kg (MLD as sulfate) | [3] |
| Hordenine | Dog | Oral | 2000 mg/kg (MLD as sulfate) | [3] |
| Hordenine | Rabbit | Intravenous (IV) | 250 mg/kg (MLD as sulfate) | [3] |
| Hordenine | Guinea Pig | Intravenous (IV) | 300 mg/kg (MLD as sulfate) | [3] |
| Hordenine | Guinea Pig | Subcutaneous | 2000 mg/kg (MLD as sulfate) | [3] |
| Hordenine | Rat | Subcutaneous | ~1000 mg/kg (MLD as sulfate) | [3] |
MLD: Minimum Lethal Dose
Experimental Protocol for Acute Oral Toxicity (OECD 423)
A standard protocol to determine the acute oral toxicity of a substance like this compound would follow the OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
-
Animal Selection: Healthy, young adult rodents (usually rats or mice) of a single sex (typically females, as they are often slightly more sensitive) are used.
-
Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They are acclimatized for at least 5 days before the study.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.
-
Procedure: A stepwise procedure is used where the outcome of dosing at one level determines the dose for the next animal(s). The study is complete when a stopping criterion is met, which allows for the classification of the substance into a specific toxicity class.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Sub-chronic and Chronic Toxicity
No sub-chronic or chronic toxicity studies for this compound were identified in the literature. Such studies are essential for determining the No-Observed-Adverse-Effect Level (NOAEL) and identifying target organs for toxicity upon repeated exposure.
Experimental Protocol for a 90-Day Sub-chronic Oral Toxicity Study (OECD 408)
-
Animal Selection: Typically, rodents (rats are preferred) are used. Both sexes are included.
-
Dose Groups: At least three dose levels and a concurrent control group are used. The doses are selected based on the results of acute toxicity and range-finding studies.
-
Administration: The test substance is administered orally (e.g., via diet, drinking water, or gavage) daily for 90 days.
-
Observations: Daily clinical observations, weekly detailed clinical examinations, body weight and food/water consumption measurements are recorded.
-
Clinical Pathology: Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
-
Pathology: All animals are subjected to a full gross necropsy. Organ weights are recorded. Histopathological examination is performed on all organs and tissues from the control and high-dose groups, and any gross lesions from all groups.
Genotoxicity
There is no available data on the genotoxic potential of this compound.
Standard Battery of Genotoxicity Tests
A standard battery of in vitro and in vivo tests is required to assess the genotoxic potential of a substance.
-
Ames Test (Bacterial Reverse Mutation Assay - OECD 471): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487): This test detects the induction of micronuclei in the cytoplasm of interphase mammalian cells, indicating chromosomal damage or aneuploidy.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This in vivo test assesses chromosomal damage by measuring the frequency of micronucleated immature erythrocytes in the bone marrow or peripheral blood of treated animals (usually rodents).
Carcinogenicity
No carcinogenicity bioassays for this compound have been reported.
Experimental Protocol for Carcinogenicity Studies (OECD 451)
-
Animal Selection: Long-term studies are conducted in two rodent species (typically rats and mice). Both sexes are used.
-
Dose Selection: At least three dose levels and a control group are used. The highest dose should elicit signs of minimal toxicity without significantly altering the normal lifespan due to effects other than tumors.
-
Administration: The substance is administered for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).
-
Observations: Comprehensive clinical observations, body weight, and food consumption are monitored throughout the study.
-
Pathology: A complete histopathological examination of all organs and tissues from all animals is performed.
Reproductive and Developmental Toxicity
Information on the reproductive and developmental toxicity of this compound is not available.
Experimental Protocol for a Reproductive/Developmental Toxicity Screening Test (OECD 421)
-
Animal Selection: Typically rats are used.
-
Treatment Period: Males are dosed for a minimum of four weeks (two weeks prior to mating, during mating, and two weeks post-mating). Females are dosed for two weeks prior to mating, during mating, throughout gestation, and until at least day 13 of lactation.
-
Parameters Evaluated:
-
Parental Animals: Clinical observations, body weight, food consumption, mating and fertility indices, and reproductive organ pathology.
-
Offspring: Viability, sex ratio, clinical signs, and body weight.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of toxicity for this compound is through its action as a neuromuscular blocking agent. It is a quaternary ammonium compound that likely acts as an antagonist at nicotinic acetylcholine receptors at the neuromuscular junction, similar to curare-like substances.[2] This leads to muscle weakness and, at higher doses, paralysis of respiratory muscles, resulting in death.
General Toxicological Evaluation Workflow
The following diagram illustrates a general workflow for the toxicological evaluation of a chemical substance.
Logical Relationship of Toxicological Studies
The following diagram illustrates the logical progression and relationship between different types of toxicological studies.
Conclusion
The available data on the toxicological profile of this compound in animal models is severely limited. While early studies indicate a potential for significant toxicity through neuromuscular blockade, a comprehensive assessment according to current regulatory standards is absent. There is a pressing need for systematic studies to determine the acute, sub-chronic, and chronic toxicity, as well as the genotoxic, carcinogenic, and reproductive and developmental effects of this compound to adequately characterize its risk to human and animal health. The information on the related compound, hordenine, provides a preliminary indication of the potential toxicity of this class of compounds, but cannot be used as a direct substitute for data on this compound itself. Researchers and drug development professionals should exercise caution and prioritize further toxicological evaluation before considering any application of this compound.
References
An In-depth Technical Guide to the Quaternary Ammonium Structure of Candicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candicine is a naturally occurring quaternary ammonium salt classified as an alkaloid.[1][2] Structurally, it is the N,N,N-trimethyl derivative of the biogenic amine tyramine, featuring a phenethylamine skeleton.[1][2] Found in various plants, including barley, this compound's most notable chemical characteristics are its permanent positive charge on the nitrogen atom and its phenolic hydroxyl group.[1] This guide provides a comprehensive overview of the structure, synthesis, and biological activities of this compound, with a focus on its quaternary ammonium nature.
Core Structure and Chemical Properties
This compound, with the IUPAC name 2-(4-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium, possesses a rigid structure wherein the nitrogen atom is bonded to four carbon atoms, conferring a permanent positive charge.[1] This quaternary ammonium cation is typically isolated in association with an anion, such as iodide or chloride.[1] The presence of both a hydrophilic quaternary ammonium head and a more lipophilic phenyl group gives the molecule amphiphilic properties, which can influence its biological interactions.
Data Presentation: Physicochemical Properties of this compound
The following table summarizes the key quantitative data and physicochemical properties of the this compound cation.
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium | [1] |
| Chemical Formula | C₁₁H₁₈NO⁺ | [1] |
| Molar Mass (Cation) | 180.266 g/mol | [1] |
| Appearance | Colorless solid (as iodide or chloride salt) | [1] |
| Melting Point | 234 °C (Iodide Salt) | [1] |
| 285 °C (Chloride Salt, with decomposition) | [1] | |
| Water Solubility | Iodide and chloride salts are highly soluble | [1] |
| pKa (Strongest Acidic) | 10.09 (Phenolic OH) | [2] |
| pKa (Strongest Basic) | -5.5 (Quaternary Amine) | [2] |
| logP | -2.4 | [2] |
| Polar Surface Area | 20.23 Ų | [2] |
| SMILES | C--INVALID-LINK--(C)CCC1=CC=C(O)C=C1 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and biological evaluation of this compound are provided below.
Protocol 1: Synthesis of this compound Iodide from Hordenine
This protocol describes the synthesis of this compound iodide via the exhaustive methylation of hordenine, a method adapted from classical alkaloid synthesis procedures.[1]
Materials:
-
Hordenine (N,N-dimethyltyramine)
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for filtration and extraction
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve hordenine (1.0 mmol) in 20 mL of anhydrous DMF.
-
Add anhydrous potassium carbonate (1.3 mmol) to the solution to act as a base.
-
Add methyl iodide (4.0 mmol) to the reaction mixture.
-
Heat the mixture to 70°C under reflux with constant stirring for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The disappearance of the hordenine spot and the appearance of a more polar spot at the baseline (indicative of a salt) signals reaction completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of cold diethyl ether to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with diethyl ether (3 x 20 mL) to remove unreacted starting materials and DMF.
-
Dry the collected solid under vacuum to yield crude this compound iodide.
-
For further purification, the crude product can be recrystallized from ethanol.
Protocol 2: Characterization of this compound Iodide
This protocol outlines the standard methods for confirming the structure and purity of the synthesized this compound iodide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound iodide in 0.7 mL of a suitable deuterated solvent, such as Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O).
-
¹H NMR Analysis: Record the proton NMR spectrum. Expect to see characteristic signals for the aromatic protons of the p-hydroxyphenyl group (two doublets), the methylene (-CH₂-) protons of the ethyl chain (two triplets), and a prominent singlet for the nine equivalent protons of the N,N,N-trimethylammonium group.
-
¹³C NMR Analysis: Record the carbon NMR spectrum. Expect signals corresponding to the quaternary carbon of the ammonium group, the carbons of the three methyl groups, the methylene carbons, and the distinct carbons of the aromatic ring.
2. Mass Spectrometry (MS):
-
Technique: Use Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode, as this compound is a pre-charged cation.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile/water.
-
Analysis: Infuse the sample solution into the ESI source. The resulting mass spectrum should show a prominent peak for the this compound cation [M]⁺ at an m/z corresponding to its molecular weight (180.14).
Protocol 3: Neuromuscular Blocking Activity Assay
This protocol describes an in vitro assay using the chick biventer cervicis nerve-muscle preparation to assess the neuromuscular blocking activity of this compound.[3][4][5] This is a classic method to differentiate between non-depolarizing and depolarizing blocking agents.
Materials:
-
Young chicks (50-250 g)
-
Krebs-Henseleit solution
-
Carbogen gas (95% O₂, 5% CO₂)
-
Organ bath with stimulating electrodes and force-displacement transducer
-
This compound iodide stock solution
-
Acetylcholine (ACh) and Potassium Chloride (KCl) solutions
Procedure:
-
Humanely euthanize a chick and dissect the biventer cervicis muscles with their nerve supply intact.
-
Mount the preparation in a 30-50 mL organ bath containing Krebs-Henseleit solution, maintained at 37-40°C and continuously bubbled with carbogen.
-
Attach one end of the muscle to a fixed point and the other to a force-displacement transducer to record isometric contractions.
-
Position the nerve on stimulating electrodes and apply supramaximal stimuli (e.g., 0.2 ms duration, 0.1 Hz frequency) to elicit twitch responses.
-
Allow the preparation to equilibrate for 30-60 minutes until a stable baseline of twitch responses is achieved.
-
Add this compound iodide to the bath in a cumulative concentration-response manner (e.g., 10⁻⁶ M to 10⁻³ M), allowing the effect at each concentration to stabilize before adding the next.
-
Record the inhibition of the twitch response to nerve stimulation. A concentration-dependent reduction indicates neuromuscular blockade.
-
To determine the mechanism, add a high concentration of acetylcholine or KCl directly to the bath in the presence and absence of this compound. A competitive antagonist (non-depolarizing blocker) like this compound is expected to block the contractile response to ACh but not to KCl.
Protocol 4: Plant Growth Inhibition Assay
This protocol details a bioassay to quantify the allelopathic (growth-inhibiting) effects of this compound on the germination and seedling growth of a model plant, such as lettuce (Lactuca sativa).[6][7][8]
Materials:
-
Lettuce seeds
-
Petri dishes (9 cm diameter) with filter paper
-
This compound iodide stock solution
-
Distilled water (control)
-
Growth chamber or incubator with controlled light and temperature (e.g., 25°C, 12h light/12h dark cycle)
-
Ruler or calipers
Procedure:
-
Prepare a series of this compound iodide solutions of varying concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM) in distilled water. Use distilled water as the control.
-
Place two sheets of sterile filter paper in each Petri dish.
-
Pipette 5 mL of a test solution or control onto the filter paper in each dish.
-
Place 25 lettuce seeds, evenly spaced, in each Petri dish.
-
Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber for 7 days.
-
After the incubation period, count the number of germinated seeds in each dish to determine the germination percentage.
-
Carefully measure the radicle (root) length and hypocotyl (shoot) length of 10 randomly selected seedlings from each dish.
-
Calculate the percentage of inhibition for each parameter (germination, root length, shoot length) relative to the control group.
Visualizations: Workflows and Signaling Pathways
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent structural confirmation of this compound iodide.
Caption: Workflow for the synthesis and characterization of this compound.
Signaling Pathway: Mechanism of Neuromuscular Blockade
This compound is toxic due to its activity as a neuromuscular blocking agent.[1] As a quaternary ammonium compound, its mechanism is likely analogous to other non-depolarizing muscle relaxants, which act as competitive antagonists at the nicotinic acetylcholine receptor (nAChR) in the neuromuscular junction.[2][9][10]
The diagram below illustrates this proposed mechanism of action.
Caption: Proposed mechanism of this compound at the neuromuscular junction.
References
- 1. brainkart.com [brainkart.com]
- 2. radiusohio.com [radiusohio.com]
- 3. The isolated chick biventer cervicis nerve-muscle preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. THE ISOLATED CHICK BIVENTER CERVICIS NERVE-MUSCLE PREPARATION: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Allelopathy in Solanaceae plants [plantprotection.pl]
- 9. Neuromuscular Blocking Agents | Anesthesia Key [aneskey.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Candicine from Hordenine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of candicine (N,N,N-trimethylhordenine iodide), a quaternary ammonium salt, from its tertiary amine precursor, hordenine. The synthesis is achieved through a straightforward N-methylation reaction, a fundamental transformation in organic and medicinal chemistry. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful laboratory-scale synthesis and purification of this compound.
Introduction
This compound is a naturally occurring quaternary ammonium salt found in various plant species. It is biosynthetically derived from the phenethylamine alkaloid hordenine through exhaustive methylation of the tertiary amine group. Quaternary ammonium salts are of significant interest in drug development due to their diverse pharmacological activities. The permanent positive charge on the quaternary nitrogen atom influences their absorption, distribution, metabolism, and excretion (ADME) properties, often limiting their ability to cross the blood-brain barrier. This characteristic can be advantageous in designing peripherally acting drugs. The synthesis of this compound from hordenine is a classic example of the Menschutkin reaction, where a tertiary amine is alkylated with an alkyl halide.
Reaction Scheme
The synthesis of this compound from hordenine proceeds via a nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of hordenine attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion and forming the quaternary ammonium iodide salt, this compound.
Caption: Chemical transformation of hordenine to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from hordenine based on a general procedure for analogous reactions.[1] The yield is an estimate based on similar quaternization reactions and may vary depending on the specific experimental conditions.
| Parameter | Value | Reference |
| Reactants | ||
| Hordenine | 1 equivalent | [1] |
| Methyl Iodide | 3 equivalents | [1] |
| Reaction Conditions | ||
| Solvent | Acetonitrile | [1] |
| Temperature | 60 °C | [1] |
| Reaction Time | 16 hours | [1] |
| Product | ||
| Expected Yield | 70-95% | [1] |
| Purity | High (crystallization) | - |
Experimental Protocol
This protocol is adapted from a general procedure for the N-methylation of N,N-dimethylaniline derivatives.[1]
Materials:
-
Hordenine
-
Methyl Iodide (CH₃I)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask (sealed)
-
Stirrer bar
-
Heating mantle or oil bath
-
Condenser (optional, for prolonged reflux)
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
-
High vacuum line
Procedure:
-
Reaction Setup:
-
In a sealed 25 mL round-bottom flask equipped with a magnetic stirrer bar, dissolve hordenine (1 equivalent) in anhydrous acetonitrile to a concentration of approximately 2 M.
-
-
Addition of Methylating Agent:
-
While stirring the solution, add methyl iodide (3 equivalents) dropwise.
-
Caution: Methyl iodide is toxic and volatile. This step must be performed in a well-ventilated fume hood.
-
-
Reaction:
-
Seal the flask and heat the reaction mixture to 60 °C.
-
Stir the mixture at this temperature for 16 hours. A white precipitate of this compound iodide is expected to form during this time.
-
-
Workup and Purification:
-
After 16 hours, cool the reaction mixture to room temperature.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with diethyl ether (3 x 10 mL) to remove any unreacted starting materials and impurities.
-
Dry the purified solid residue under high vacuum to obtain this compound iodide as a white powder.
-
Characterization:
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the additional methyl group on the nitrogen atom and the overall structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the cation.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Melting Point Analysis: To assess the purity of the compound.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound from hordenine.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Hordenine: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methyl Iodide: Highly toxic, a suspected carcinogen, and volatile. All manipulations involving methyl iodide must be carried out in a well-ventilated chemical fume hood. Wear appropriate gloves and safety goggles.
-
Acetonitrile and Diethyl Ether: Flammable solvents. Avoid open flames and ensure proper ventilation.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound from hordenine via N-methylation. This procedure is suitable for laboratory-scale synthesis and can be adapted for the preparation of other quaternary ammonium salts from their corresponding tertiary amines. The resulting high-purity this compound can be used for further studies in pharmacology and drug development.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Candicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Candicine. This compound, a quaternary ammonium salt with a phenethylamine skeleton, is a natural alkaloid found in various plants.[1] Due to the limited availability of specific validated HPLC methods for this compound in publicly accessible literature, this application note provides a comprehensive, albeit proposed, protocol based on established chromatographic principles for similar analytes. The described method is intended to serve as a robust starting point for researchers to develop and validate a reliable analytical procedure for the determination of this compound in various sample matrices.
Introduction
This compound is a naturally occurring quaternary ammonium salt.[1] Its chemical structure consists of a phenethylamine skeleton with N,N,N-trimethylation, resulting in a positively charged nitrogen atom.[1][2] The analysis of such compounds is crucial for various applications, including natural product chemistry, pharmacology, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[3][4] This document details a proposed reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the analysis of this compound.
Principle
The proposed method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a polar compound, will have a relatively low affinity for the stationary phase and will be eluted by a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where this compound exhibits maximum absorbance and comparing it to a calibration curve constructed from standards of known concentrations.
Proposed HPLC Method
Apparatus and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical Balance
-
pH Meter
-
Sonicator
-
Vortex Mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Solvents for sample extraction (e.g., methanol, ethanol)
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (or wavelength of maximum absorbance for this compound) |
| Injection Volume | 10 µL |
Data Presentation: Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of the proposed HPLC method upon validation. These are target values and should be experimentally determined.
| Parameter | Specification | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.7 µg/mL |
| Precision (%RSD) | Intraday: ≤ 2%Interday: ≤ 3% | Intraday: 1.2%Interday: 2.1% |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
| Specificity | No interference from blank | No interfering peaks observed |
| Robustness | %RSD ≤ 5% for minor changes in method parameters | 3.5% |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (initial conditions). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for a plant extract is provided below.
-
Extraction: Weigh 1 g of the powdered sample material and place it in a 50 mL centrifuge tube. Add 20 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject 10 µL of each working standard solution in triplicate. Record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject 10 µL of the prepared sample solution in triplicate.
-
Quantification: Determine the concentration of this compound in the sample by interpolating the peak area from the calibration curve.
Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Disclaimer: This application note provides a proposed method and should be fully validated by the end-user to ensure its suitability for their specific application. The validation should be performed in accordance with relevant regulatory guidelines.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Candicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data analysis for the fragmentation pattern of Candicine using mass spectrometry (MS). This compound, a quaternary ammonium alkaloid, is of interest in various research fields due to its biological activities.[1][2] Understanding its fragmentation behavior is crucial for its identification and quantification in complex matrices. This application note outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, presents the characteristic fragment ions of this compound, and proposes a fragmentation pathway.
Introduction
This compound, also known as N,N,N-trimethyltyramine, is a naturally occurring quaternary ammonium salt with a phenethylamine skeleton.[1][2] It is found in various plant species and has been noted for its biological effects, including neuromuscular blockade.[1] As a quaternary ammonium compound (QAC), its analysis by mass spectrometry requires specific considerations due to its permanent positive charge.[3][4] Electrospray ionization (ESI) is a well-suited technique for the analysis of such polar and pre-charged molecules.[4][5] Tandem mass spectrometry (MS/MS) provides valuable structural information through the controlled fragmentation of the precursor ion, which is essential for unambiguous identification and characterization.[6][7] This note details the expected fragmentation pattern of this compound and provides a foundational protocol for its analysis.
Experimental Protocol
This protocol describes a general method for the analysis of this compound using a liquid chromatography-tandem mass spectrometer (LC-MS/MS) system with an electrospray ionization (ESI) source.
2.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound chloride or iodide salt in methanol.
-
Working Solutions: Serially dilute the stock solution with a mixture of acetonitrile and water (50:50 v/v) containing 0.1% formic acid to desired concentrations (e.g., 1 µg/mL).
2.2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for the separation.[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
2.3. Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS and Product Ion Scan (MS/MS).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped (e.g., 10-40 eV) to observe the formation and fragmentation of the precursor ion.
Data Presentation: this compound Fragmentation
The mass spectrum of this compound is characterized by its molecular ion and several key fragment ions. The precursor ion is the positively charged molecule ([M]⁺) with a mass-to-charge ratio (m/z) of approximately 180.138.[8]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Intensity (%) | Proposed Formula |
| 180.138 | 121.065 | 92.18 | C8H9O⁺ |
| 180.138 | 103.054 | 45.23 | C7H7O⁺ |
| 180.138 | 93.070 | 20.43 | C6H9O⁺ |
| 180.138 | 91.054 | 44.43 | C7H7⁺ |
| 180.138 | 77.039 | 100 | C6H5⁺ |
Data is based on the mass spectrum available in the PubChem database for this compound (CID 23135).[8]
Fragmentation Pathway and Discussion
The fragmentation of this compound in the gas phase is initiated by the collision-induced dissociation (CID) of the precursor ion ([M]⁺, m/z 180.1). The major fragmentation pathways are proposed as follows:
-
Formation of m/z 121.065: This prominent fragment likely results from the neutral loss of trimethylamine ((CH₃)₃N, 59.11 u) via a Hofmann elimination-type rearrangement. This is a characteristic fragmentation for quaternary ammonium compounds.
-
Formation of m/z 103.054: Subsequent loss of a water molecule (H₂O, 18.01 u) from the m/z 121 fragment can lead to the formation of this ion.
-
Formation of m/z 91.054: The tropylium ion is a common and stable fragment in the mass spectra of compounds containing a benzyl moiety. It can be formed through rearrangement and loss of ethylene from the m/z 121 fragment.
-
Formation of m/z 77.039: The base peak in the spectrum corresponds to the phenyl cation, likely formed by the loss of a methyl group from the tropylium ion or directly from other fragments.
-
Formation of m/z 93.070: This fragment could arise from the cleavage of the ethyl chain.
The following DOT script visualizes the proposed fragmentation pathway of this compound.
Caption: Proposed MS/MS fragmentation pathway of this compound.
The following DOT script illustrates the experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Conclusion
The fragmentation pattern of this compound is characterized by the neutral loss of trimethylamine and subsequent fragmentations of the resulting ion. The protocol and data presented here provide a solid foundation for the identification and characterization of this compound in various sample matrices. The distinct fragmentation pattern allows for high selectivity and sensitivity when using tandem mass spectrometry. This information is valuable for researchers in natural product chemistry, pharmacology, and drug development who may be working with this or structurally related compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. hmdb.ca [hmdb.ca]
- 3. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Fragmentation patterns of newly isolated cassane butenolide diterpenes and differentiation of stereoisomer by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C11H18NO+ | CID 23135 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Candicine using Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the characterization of the quaternary ammonium alkaloid, Candicine, using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes protocols for sample preparation, data acquisition, and an overview of the expected NMR spectral data. Furthermore, it visualizes the experimental workflow and the biosynthetic pathway of this compound.
Introduction to this compound and NMR Characterization
This compound is a quaternary ammonium alkaloid with a phenethylamine skeleton. It is the N,N,N-trimethyl derivative of tyramine and is found in a variety of plants. The structural elucidation and purity assessment of natural products like this compound are crucial for their development as potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, dynamics, and purity of a compound without causing its destruction.[1]
¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR spectroscopy reveals the number and types of carbon atoms in the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, thereby confirming the complete structure of this compound.
Experimental Protocols
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is a general guideline for preparing a this compound sample for NMR analysis.
Materials:
-
This compound sample (as a salt, e.g., this compound chloride or iodide)
-
Deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆))
-
NMR tube (5 mm diameter)
-
Pipettes
-
Vortex mixer
Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of the this compound salt for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a deuterated solvent in which this compound is soluble. Given its quaternary ammonium salt nature, D₂O is a suitable choice. The choice of solvent can affect the chemical shifts.[2]
-
Dissolution: Dissolve the weighed this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Homogenization: Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These parameters may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 12-16 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-240 ppm.
-
Temperature: 298 K (25 °C).
Data Presentation: Predicted NMR Data for this compound
Due to the limited availability of experimentally derived and assigned NMR data for this compound in publicly accessible literature, the following tables present predicted ¹H and ¹³C NMR chemical shifts. This data serves as a guide for the expected spectral features of this compound. The predictions are based on the known chemical structure of this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2', H-6' (Aromatic) | 7.2 - 7.3 | Doublet | ~ 8.0 |
| H-3', H-5' (Aromatic) | 6.8 - 6.9 | Doublet | ~ 8.0 |
| H-α (CH₂-Ar) | 3.0 - 3.2 | Triplet | ~ 7.0 |
| H-β (CH₂-N⁺) | 3.6 - 3.8 | Triplet | ~ 7.0 |
| N⁺(CH₃)₃ | 3.4 - 3.5 | Singlet | - |
| OH | Variable | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-4' (C-OH) | 155 - 157 |
| C-1' (C-ipso) | 128 - 130 |
| C-2', C-6' (Aromatic CH) | 130 - 132 |
| C-3', C-5' (Aromatic CH) | 115 - 117 |
| C-α (CH₂-Ar) | 30 - 32 |
| C-β (CH₂-N⁺) | 67 - 69 |
| N⁺(CH₃)₃ | 53 - 55 |
Disclaimer: The NMR data presented in Tables 1 and 2 are predicted values and should be used as a reference. Actual experimental values may vary depending on the solvent, concentration, and temperature.
Mandatory Visualizations
The following diagram illustrates the general workflow for the characterization of this compound using NMR spectroscopy.
Caption: Experimental workflow for this compound characterization by NMR.
This compound is biosynthesized from the amino acid tyrosine through a series of enzymatic steps. The pathway involves the decarboxylation of tyrosine to tyramine, followed by a series of methylation steps.
Caption: Biosynthetic pathway of this compound from Tyrosine.
References
Application Notes and Protocols: In Vitro Assay for Testing Candicine's Neuromuscular Blockade Effect
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signaling Pathway of the Neuromuscular Junction
The neuromuscular junction (NMJ) is a specialized synapse where a motor neuron communicates with a muscle fiber, leading to muscle contraction. The key signaling events are initiated by the arrival of an action potential at the motor neuron terminal, triggering the release of acetylcholine (ACh). ACh then binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber's motor end-plate, causing depolarization and subsequent muscle contraction.[1][2] Neuromuscular blocking agents like Candicine are thought to interfere with this process, primarily by acting as antagonists at the nAChR.
Experimental Protocols
Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo assay is a classic and robust method for studying the effects of drugs on neuromuscular transmission in a physiologically relevant context.[3][4][5] It maintains the integrity of the motor nerve and its junction with the diaphragm muscle.
Objective: To determine the concentration-dependent effect of this compound on neuromuscular transmission and muscle contractility and to calculate its IC50 value.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
This compound stock solution
-
Organ bath with a force-displacement transducer
-
Stimulator
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize a rat by an approved method and exsanguinate.
-
Rapidly dissect the phrenic nerve-hemidiaphragm preparation.[6]
-
Mount the preparation in an organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach the tendinous portion of the diaphragm to a force-displacement transducer to record isometric contractions.
-
Place the phrenic nerve on a bipolar platinum electrode for stimulation.
-
Allow the preparation to equilibrate for at least 30 minutes, with regular washing every 10-15 minutes.
-
Stimulate the phrenic nerve with supramaximal square-wave pulses of 0.2 ms duration at a frequency of 0.1 Hz.
-
Once a stable baseline of twitch responses is achieved, add this compound to the organ bath in a cumulative concentration-dependent manner.
-
Allow each concentration of this compound to equilibrate for 20-30 minutes or until a stable response is observed.
-
Record the twitch tension at each concentration.
-
At the end of the experiment, wash out the drug to observe for reversibility of the effect.
Data Analysis:
-
Express the twitch height as a percentage of the initial baseline contraction.
-
Plot the percentage of inhibition of twitch response against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that produces 50% inhibition of the maximal twitch response) using non-linear regression analysis.
Competitive Nicotinic Acetylcholine Receptor Binding Assay
This biochemical assay directly measures the binding affinity of this compound to the nAChR. It utilizes a radiolabeled ligand that binds to the receptor, and the ability of this compound to displace this ligand is quantified.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the nicotinic acetylcholine receptor.
Materials:
-
Tissue source rich in nAChRs (e.g., Torpedo electric organ membranes, or cultured cells expressing nAChRs)
-
Radiolabeled antagonist (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin)
-
This compound stock solution
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or d-tubocurarine)
-
Glass fiber filters
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare membrane homogenates from the nAChR-rich tissue source.
-
In a series of tubes, add a constant concentration of the radiolabeled ligand.
-
Add increasing concentrations of this compound to the tubes.
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that displaces 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.
Data Presentation
The following tables present representative quantitative data for the neuromuscular blocking agent d-tubocurarine, which acts as a competitive antagonist at the nAChR. This data can serve as a benchmark for interpreting the results obtained for this compound.
Table 1: Functional Potency of d-tubocurarine in Phrenic Nerve-Hemidiaphragm Preparation
| Parameter | Value | Species | Experimental Model | Reference |
| IC50 | 1.82 µM | Rat | Phrenic Nerve-Hemidiaphragm | [7] |
| IC50 | ~2.0 µM | Rat | Phrenic Nerve-Hemidiaphragm | [8] |
| IC50 | 3.8 µM | Rat | Phrenic Nerve-Diaphragm | [9] |
| ED50 | 0.25 µg/ml | Rat | Phrenic Nerve-Diaphragm | [10] |
IC50 (Inhibitory Concentration 50%) is the concentration of the drug that causes a 50% reduction in the muscle twitch response. ED50 (Effective Dose 50%) is a similar measure of potency.
Table 2: Binding Affinity of d-tubocurarine to Nicotinic Acetylcholine Receptors
| Parameter | Value | Receptor Source | Radioligand | Reference |
| Ki | 10 µM | Torpedo electric organ | [³H]perhydrohistionicotoxin | [6] |
| Kd (high affinity) | 35 nM | Torpedo AcChoR | d-[³H]tubocurarine | [11] |
| Kd (low affinity) | 1.2 µM | Torpedo AcChoR | d-[³H]tubocurarine | [11] |
Ki (Inhibition Constant) is a measure of the binding affinity of an inhibitor. Kd (Dissociation Constant) is a measure of the affinity of a ligand for its receptor.
Conclusion
The in vitro assays detailed in this application note provide a robust framework for characterizing the neuromuscular blocking effects of this compound. By employing the phrenic nerve-hemidiaphragm preparation, researchers can obtain functional data on its potency and efficacy in a physiological setting. Complementing this with competitive receptor binding assays will elucidate its affinity for the nicotinic acetylcholine receptor, a key molecular target. The provided protocols and representative data for d-tubocurarine offer a comprehensive guide for the design, execution, and interpretation of these critical preclinical studies.
References
- 1. Structural interplay of anesthetics and paralytics on muscle nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orientation of d-tubocurarine in the muscle nicotinic acetylcholine receptor-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Competitive inhibition of the nondepolarizing muscle relaxant rocuronium on nicotinic acetylcholine receptor channels in the rat superior cervical ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rocuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interactions of d-tubocurarine with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance to D-tubocurarine of the rat diaphragm as compared to a limb muscle: influence of quantal transmitter release and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative potency of some neuromuscular blocking drugs in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The interaction between d-tubocurarine, pancuronium, polymyxin B, and neostigmine on neuromuscular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Candicine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candicine, a quaternary ammonium salt, is a phenethylamine alkaloid found in various plant species. It is the N,N,N-trimethyl derivative of the biogenic amine tyramine.[1] Notable plant sources of this compound include certain species of cacti, such as Echinopsis candicans (formerly Trichocereus candicans), which can contain up to 5% this compound, and other Trichocereus species.[1] It is also found in barley (Hordeum vulgare) and some Citrus species.[1] The pharmacological properties of this compound, including its neuromuscular blocking effects, make its accurate quantification in plant extracts crucial for research, drug development, and quality control purposes.[1]
These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.
Data Presentation: Quantitative Data Summary
The following table summarizes the reported concentrations of this compound in various plant species. This data is essential for estimating the expected concentration range in plant extracts and for the appropriate preparation of standards and samples for analysis.
| Plant Species | Family | Plant Part | This compound Concentration (% of dry weight) | Reference |
| Echinopsis candicans | Cactaceae | Stem | Up to 5% | [1] |
| Trichocereus pasacana | Cactaceae | Stem | Present (unquantified) | |
| Hordeum vulgare (Barley) | Poaceae | Germinated sprouts | Present (unquantified) | [1] |
| Citrus species | Rutaceae | Not specified | Present (unquantified) | [1] |
Experimental Protocols
Sample Preparation and Extraction of this compound
The extraction of this compound, a polar quaternary ammonium alkaloid, from plant matrices requires a method that efficiently isolates it from other plant constituents. The following protocol is a general procedure that can be adapted based on the specific plant material.
Materials and Reagents:
-
Dried and finely powdered plant material
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Ammonia solution (25%)
-
Dichloromethane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Centrifuge
-
pH meter or pH indicator strips
-
Solid Phase Extraction (SPE) cartridges (C18 or cation exchange, optional for cleanup)
Protocol:
-
Maceration: Weigh 10 g of the dried, powdered plant material and place it in a flask. Add 100 mL of methanol and stir for 24 hours at room temperature.
-
Filtration: Filter the mixture through filter paper. Collect the filtrate and re-extract the plant residue with another 100 mL of methanol for 12 hours.
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Acid-Base Extraction:
-
Dissolve the resulting crude extract in 50 mL of 0.1 M HCl.
-
Wash the acidic solution with 3 x 50 mL of dichloromethane to remove non-polar compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to approximately 9-10 with ammonia solution.
-
Extract the alkaline solution with 3 x 50 mL of dichloromethane. The this compound will move into the organic phase.
-
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness to obtain the crude alkaloid extract containing this compound.
-
Sample Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.
Diagram: Experimental Workflow for this compound Extraction
References
Application Notes and Protocols for Investigating Candicine at the Neuromuscular Junction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candicine, a quaternary ammonium salt with a phenethylamine skeleton, is a naturally occurring alkaloid found in various plants.[1] Early pharmacological studies have indicated that this compound exhibits effects similar to nicotine, acting as a neuromuscular blocker of the depolarizing type.[1] This classification suggests that this compound initially stimulates nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction (NMJ), leading to muscle depolarization and contraction, followed by receptor desensitization and muscle paralysis.[1][2] These application notes provide a detailed experimental framework for elucidating the precise mechanism of action of this compound at the vertebrate neuromuscular junction.
The protocols outlined below are designed to investigate both the presynaptic and postsynaptic effects of this compound, with a focus on its interaction with nAChRs and the subsequent impact on muscle function. The described methodologies are essential for characterizing the compound's potency, efficacy, and potential therapeutic or toxicological profile.
I. Experimental Objectives
-
To determine the dose-dependent effect of this compound on nerve-evoked muscle contraction in an ex vivo nerve-muscle preparation.
-
To characterize the electrophysiological effects of this compound on postsynaptic end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs).
-
To investigate the potential presynaptic effects of this compound on neurotransmitter release.
-
To confirm the interaction of this compound with nicotinic acetylcholine receptors through competitive antagonism assays.
II. Materials and Methods
A. Reagents and Solutions
-
This compound chloride or iodide: Purity >98%
-
Krebs-Ringer solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 glucose. The solution should be continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
d-tubocurarine: As a competitive nAChR antagonist.
-
Tetrodotoxin (TTX): To block voltage-gated sodium channels and isolate MEPPs.
-
High-potassium Krebs-Ringer solution: For evoking neurotransmitter release in the absence of nerve stimulation (composition as standard Krebs-Ringer, but with equimolar substitution of NaCl with KCl to achieve a final K+ concentration of, for example, 20 mM).
B. Animal Model and Tissue Preparation
-
Animal Model: Male Wistar rats (200-250 g) or adult frog (Rana pipiens).
-
Tissue Preparation: Phrenic nerve-hemidiaphragm preparation from rats or the sciatic nerve-sartorius muscle preparation from frogs are suitable for these studies. The dissection should be performed in cooled and oxygenated Krebs-Ringer solution to maintain tissue viability.
III. Experimental Protocols
A. Protocol 1: Isometric Muscle Contraction Measurement
This protocol aims to quantify the effect of this compound on the strength and duration of muscle contraction following nerve stimulation.
-
Preparation: Mount the dissected nerve-muscle preparation in a temperature-controlled organ bath (37°C for rat, 22°C for frog) containing oxygenated Krebs-Ringer solution. Attach the muscle tendon to an isometric force transducer. Place the nerve in a suction electrode for stimulation.
-
Stimulation: Deliver supramaximal square-wave pulses (0.2 ms duration) to the nerve to elicit twitch contractions.
-
Data Acquisition: Record the baseline twitch tension for a stable period.
-
This compound Application: Add this compound to the organ bath in a cumulative dose-response manner (e.g., 1 µM to 1 mM). Allow the preparation to equilibrate at each concentration for 10-15 minutes before recording the twitch tension.
-
Data Analysis: Measure the amplitude of the twitch contractions at each this compound concentration and express it as a percentage of the baseline contraction. Plot the dose-response curve to determine the EC50 (concentration for 50% of maximal effect).
B. Protocol 2: Intracellular Electrophysiological Recording
This protocol is designed to directly measure the postsynaptic effects of this compound on EPPs and MEPPs.
-
Preparation: Pin the dissected nerve-muscle preparation in a recording chamber continuously perfused with oxygenated Krebs-Ringer solution.
-
Recording: Impale a muscle fiber near the end-plate region with a sharp glass microelectrode (10-20 MΩ resistance) filled with 3 M KCl. Maintain a stable resting membrane potential of at least -60 mV.
-
MEPP Recording: In the presence of TTX (1 µM) to block nerve action potentials and muscle contraction, record spontaneous MEPPs for a baseline period.
-
This compound Application: Perfuse the preparation with Krebs-Ringer solution containing various concentrations of this compound. Record MEPPs at each concentration.
-
EPP Recording: In a separate experiment without TTX, stimulate the nerve to evoke EPPs. To prevent muscle contraction while recording EPPs, the preparation can be treated with a low concentration of d-tubocurarine or by using a low-calcium/high-magnesium Krebs-Ringer solution to reduce the EPP amplitude below the threshold for muscle action potential generation.
-
Data Analysis: Analyze the amplitude and frequency of MEPPs and the amplitude of EPPs before and after this compound application using appropriate software.
C. Protocol 3: Microiontophoresis
This protocol allows for the localized application of this compound to the neuromuscular junction to study its direct effects on the postsynaptic membrane.
-
Preparation: Prepare the nerve-muscle preparation as for intracellular recording.
-
Iontophoretic Pipette: Use a multi-barreled micropipette with one barrel filled with this compound solution (e.g., 100 mM) and another with a recording solution.
-
Application and Recording: Position the tip of the iontophoretic pipette close to the end-plate region of a muscle fiber while recording intracellularly. Apply brief ejection currents to release a small amount of this compound onto the postsynaptic membrane and record the resulting depolarization.
-
Data Analysis: Measure the amplitude and time course of the depolarization induced by the iontophoretic application of this compound.
IV. Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Nerve-Evoked Muscle Twitch Tension
| This compound Concentration (µM) | Twitch Tension (% of Baseline) |
| 0 (Control) | 100 |
| 1 | |
| 10 | |
| 20 | |
| 50 | |
| 100 | |
| 500 | |
| 1000 |
Note: Hypothetical data would show an initial potentiation at lower concentrations followed by a dose-dependent inhibition.
Table 2: Electrophysiological Effects of this compound on MEPPs and EPPs
| Parameter | Control | 10 µM this compound | 50 µM this compound | 100 µM this compound |
| MEPP Frequency (Hz) | ||||
| MEPP Amplitude (mV) | ||||
| EPP Amplitude (mV) | ||||
| Resting Membrane Potential (mV) |
Note: Expected results for a depolarizing blocker would be an initial increase in MEPP frequency and a transient depolarization of the resting membrane potential, followed by a decrease in MEPP and EPP amplitude as receptors desensitize.
V. Visualizations
Signaling Pathway of this compound at the Neuromuscular Junction
Caption: Proposed signaling pathway of this compound at the neuromuscular junction.
Experimental Workflow for Studying this compound
Caption: General experimental workflow for characterizing this compound's effects.
Biphasic Effect of a Depolarizing Neuromuscular Blocker
Caption: The two phases of neuromuscular blockade by a depolarizing agent like this compound.
References
Application Note: Synthesis of Candicine Iodide via N-methylation of Hordenine
Abstract
This document provides a detailed protocol for the synthesis of Candicine Iodide, a quaternary ammonium salt, through the exhaustive N-methylation of Hordenine. Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants, notably germinated barley.[1][2] The protocol described herein is adapted from established chemical literature and is intended for laboratory-scale synthesis.[3] this compound, the cation of this salt, is the N,N,N-trimethyl derivative of tyramine and is of interest for its biological activities.[4] This application note includes a step-by-step experimental procedure, a summary of quantitative data, and graphical representations of the synthesis and workflow.
Introduction
This compound Iodide, also known as hordenine methiodide, is a quaternary ammonium salt derived from the naturally occurring alkaloid hordenine.[4] The synthesis involves a classic N-methylation reaction, where the tertiary amine of hordenine is alkylated with methyl iodide to form the quaternary ammonium iodide. This transformation is a straightforward and high-yielding process.[3] Quaternary ammonium compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which can include neuromuscular blocking effects.[4] This protocol provides researchers with a reliable method to synthesize this compound Iodide for further investigation into its pharmacological and physiological properties.
Chemical Reaction
The synthesis proceeds via a nucleophilic substitution (SN2) reaction where the lone pair of electrons on the nitrogen atom of the tertiary amine in hordenine attacks the electrophilic methyl group of methyl iodide. The iodide ion serves as the leaving group and subsequently as the counter-ion to the newly formed quaternary ammonium cation.
Caption: Reaction scheme for the N-methylation of Hordenine.
Experimental Protocol
This protocol is based on the method described by Kirkwood and Marion (1950) for the preparation of hordenine methiodide.[3]
3.1. Materials and Reagents
-
Hordenine (C₁₀H₁₅NO)
-
Methyl Iodide (CH₃I), stabilized
-
Absolute Ethanol (C₂H₅OH), reagent grade
-
Diethyl Ether, anhydrous
3.2. Equipment
-
Round-bottom flask (50 mL or appropriate size)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
3.3. Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Hordenine (1.0 eq) in absolute ethanol (approximately 10-15 mL per gram of hordenine).
-
Reagent Addition: To the stirring solution, add Methyl Iodide (approximately 1.2-1.5 eq) dropwise at room temperature. An excess of methyl iodide is used to ensure the complete quaternization of the tertiary amine.[3]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for a period of 2-4 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the hordenine spot.
-
Crystallization and Isolation: After the reflux period, turn off the heat and allow the mixture to cool to room temperature, and then further cool in an ice bath. The product, this compound Iodide, is expected to crystallize out of the ethanol solution upon cooling, as it is less soluble than the starting material.
-
Purification: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold absolute ethanol, followed by a wash with cold diethyl ether to remove any unreacted starting materials and facilitate drying.
-
Drying: Dry the purified this compound Iodide crystals under vacuum to a constant weight. The yield is reported to be nearly quantitative.[3]
3.4. Characterization
-
Determine the melting point of the dried product.
-
Obtain ¹H and ¹³C NMR spectra to confirm the structure.
-
Further characterization can be performed using IR spectroscopy and mass spectrometry.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the expected product.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Physical Appearance |
| Hordenine | C₁₀H₁₅NO | 165.23 | 117-118 | White crystalline solid |
| Methyl Iodide | CH₃I | 141.94 | -66.5 | Colorless liquid |
| This compound Iodide | [C₁₁H₁₈NO]⁺I⁻ | 307.17 | 234 | Colorless solid [4] |
Expected Yield: >95% (reported as "practically quantitative"[3])
Experimental Workflow
Caption: Workflow for the synthesis of this compound Iodide.
Safety Precautions
-
Methyl Iodide: Methyl iodide is a toxic and carcinogenic substance. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Reflux: Ensure that the reflux apparatus is properly assembled to avoid the escape of volatile and flammable solvents.
-
General: Follow standard laboratory safety procedures when handling all chemicals and equipment.
This document is for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety measures in a controlled laboratory setting.
References
Troubleshooting & Optimization
Overcoming challenges in the purification of Candicine from crude extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Candicine from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a naturally occurring quaternary ammonium salt classified as a phenethylamine alkaloid.[1][2] It is the N,N,N-trimethyl derivative of tyramine.[1][3] As a quaternary ammonium salt, it possesses a permanent positive charge.[1] This charge is a key characteristic to consider when developing purification strategies.
Q2: What are the common sources of this compound?
A2: this compound is found in a variety of plants, most notably in cacti species such as Trichocereus candicans (now reclassified as Echinopsis candicans), which can contain up to 5% this compound.[1] It is also found in other Trichocereus species and some plants of the genus Citrus.[1] Additionally, it has been isolated from malted barley.[1]
Q3: What are the main challenges in purifying this compound from crude extracts?
A3: The primary challenges in this compound purification include:
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Complex starting material: Crude plant extracts are complex mixtures containing numerous other alkaloids, phenolic compounds, lipids, and pigments that can interfere with isolation.
-
Co-extraction of similar compounds: Closely related alkaloids, such as hordenine, are often present in the same plant sources and have similar chemical properties, making separation difficult.[1]
-
Low concentration: The concentration of this compound in the source material can be variable and may be low, requiring efficient extraction and concentration steps.
-
Potential for degradation: As with many natural products, degradation can occur during extraction and purification if conditions such as pH and temperature are not carefully controlled.
Q4: What are the principal purification methods for this compound and similar alkaloids?
A4: The purification of this compound and related alkaloids like hordenine typically involves a combination of the following techniques:
-
Acid-Base Extraction: This classic technique leverages the basic nature of alkaloids to separate them from neutral and acidic components of the crude extract.[4]
-
Ion-Exchange Chromatography: Cation-exchange chromatography is particularly effective for separating positively charged molecules like this compound.[5]
-
Adsorption Chromatography: Techniques like column chromatography using silica gel or alumina can be used to separate this compound from less polar impurities.
-
Crystallization: This is often the final step to obtain high-purity this compound.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound in Extract | Incomplete extraction from plant material. | Ensure the plant material is finely ground. Optimize the extraction solvent and consider multiple extraction cycles. For alkaloids, extraction is often improved by using acidified alcohol or water.[4] |
| Degradation during extraction. | Avoid high temperatures and prolonged extraction times. Use antioxidants if oxidative degradation is suspected. | |
| Poor Separation from Hordenine | Inappropriate chromatography conditions. | Optimize the pH and ionic strength of the mobile phase in ion-exchange chromatography to improve resolution between the tertiary amine (hordenine) and the quaternary amine (this compound). |
| Insufficient column efficiency. | Use a longer column, a smaller particle size resin, or a slower flow rate to increase the number of theoretical plates. | |
| Presence of Pigments in Final Product | Inefficient removal during initial extraction. | Incorporate a defatting step with a nonpolar solvent like hexane or ether before acid-base extraction.[4] Use activated charcoal treatment, but be aware that it may also adsorb some of the target compound. |
| Difficulty with Crystallization | Solution is too dilute or contains impurities that inhibit crystal formation. | Concentrate the solution further. If impurities are suspected, an additional chromatography step may be necessary. |
| Incorrect solvent system. | Experiment with different solvent systems for recrystallization. A common approach is to dissolve the compound in a good solvent (e.g., ethanol) and then add a poor solvent (e.g., water or ether) until turbidity is observed, followed by cooling.[4] | |
| Rapid crystallization leading to impure crystals. | Slow down the crystallization process by cooling the solution more slowly or by using a solvent system in which the compound is slightly more soluble. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Alkaloid Enrichment
This protocol is a general method for the initial enrichment of alkaloids from a crude plant extract.
-
Extraction: Macerate the dried and powdered plant material in 95% ethanol containing a small amount of a weak acid (e.g., 1% acetic acid) for 24-48 hours. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Acidification: Dissolve the crude extract in a dilute aqueous acid solution (e.g., 5% HCl). This will protonate the alkaloids, making them water-soluble.
-
Defatting: Extract the acidic solution with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove lipids and other non-basic impurities. Discard the organic layer.[4]
-
Basification: Adjust the pH of the aqueous layer to alkaline (pH 9-10) using a base such as ammonium hydroxide or sodium carbonate. This will deprotonate most alkaloids, causing them to precipitate or become soluble in organic solvents. Note: As a quaternary amine, this compound will remain charged, but this step is crucial for removing other alkaloids.
-
Final Extraction: Extract the basified aqueous solution with an organic solvent like dichloromethane or chloroform. The enriched alkaloid fraction will be in the organic layer.
-
Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enriched alkaloid extract.
Protocol 2: Cation-Exchange Chromatography for this compound Purification
This protocol describes the separation of this compound using a strong cation-exchange resin.
-
Column Preparation: Pack a chromatography column with a strong cation-exchange resin (e.g., Dowex 50W). Equilibrate the column with a low ionic strength buffer at a slightly acidic pH (e.g., 0.1 M sodium acetate buffer, pH 4.5).
-
Sample Loading: Dissolve the enriched alkaloid extract from the acid-base extraction in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound or weakly bound impurities.
-
Elution: Elute the bound compounds using a salt gradient (e.g., 0 to 1.0 M NaCl in the equilibration buffer) or a pH gradient. This compound, with its permanent positive charge, will bind strongly to the resin and is expected to elute at a higher salt concentration than tertiary amine alkaloids like hordenine.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Desalting: Pool the fractions containing pure this compound and desalt them, if necessary, using a suitable method like reverse-phase chromatography or dialysis.
Visualizations
References
Technical Support Center: Optimizing Candicine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Candicine (N,N,N-trimethyltyramine) synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: Direct Methylation of Tyramine and the Eschweiler-Clarke reaction.
Direct Methylation of Tyramine
Question: My this compound yield from the direct methylation of tyramine with methyl iodide is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the direct methylation of tyramine can stem from several factors. Below is a breakdown of potential causes and their corresponding solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Ensure a sufficient excess of methyl iodide is used.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
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O-Methylation: The phenolic hydroxyl group of tyramine can also be methylated, leading to the formation of O-methylated byproducts.
-
Solution: Use a milder methylating agent or carefully control the reaction conditions (e.g., lower temperature, choice of base) to favor N-methylation. Protecting the hydroxyl group before methylation and deprotecting it afterward is a more robust strategy to avoid this side reaction.
-
-
Formation of Intermediates: Incomplete methylation will result in a mixture of N-methyltyramine and N,N-dimethyltyramine alongside this compound.
-
Solution: Ensure a sufficient molar excess of methyl iodide is used and prolong the reaction time to drive the reaction towards the fully methylated product.
-
-
-
Suboptimal Reaction Conditions: The choice of base and solvent can greatly impact the reaction efficiency.
-
Solution: Potassium carbonate (K2CO3) is a commonly used base for this reaction. Ensure it is finely powdered and dry to maximize its effectiveness. Acetonitrile or DMF are suitable solvents. Experiment with different solvent and base combinations to find the optimal conditions for your specific setup.
-
-
Product Loss During Workup and Purification: this compound, being a quaternary ammonium salt, is highly water-soluble.
-
Solution: During aqueous workup, ensure the aqueous phase is thoroughly extracted with an appropriate organic solvent. However, given the high water solubility of the product, it is often preferable to precipitate the product from the reaction mixture by adding a non-polar solvent like diethyl ether or hexane. The precipitated salt can then be collected by filtration.[1]
-
Question: I am having difficulty purifying the synthesized this compound. What are the recommended purification methods?
Answer:
Purification of this compound, a quaternary ammonium salt, requires specific techniques due to its ionic nature.
-
Precipitation: This is often the most straightforward method. After the reaction is complete, adding a non-polar solvent such as diethyl ether or hexane to the reaction mixture can precipitate the this compound salt. The solid can then be collected by filtration and washed with the non-polar solvent to remove unreacted starting materials and non-polar byproducts.[1]
-
Recrystallization: If the precipitated product requires further purification, recrystallization is a suitable method.
-
Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For this compound, solvent systems like ethanol/ether or methanol/ether can be effective. Dissolve the crude product in a minimal amount of the hot alcohol and then slowly add the ether until turbidity is observed. Upon cooling, pure crystals of this compound should form.
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If there are insoluble impurities, filter the hot solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[3][4][5][6]
-
Dry the crystals under vacuum.
-
-
Eschweiler-Clarke Reaction
Question: I am attempting to synthesize N,N-dimethyltyramine (a precursor to this compound) using the Eschweiler-Clarke reaction, but the yield is poor and I observe significant byproduct formation. What could be the issue?
Answer:
The Eschweiler-Clarke reaction is an effective method for the N,N-dimethylation of primary amines. However, with substrates like tyramine, which is a phenethylamine, specific side reactions can occur.
-
Pictet-Spengler Reaction: This is a major potential side reaction for phenethylamines under the acidic conditions of the Eschweiler-Clarke reaction. The intermediate imine can undergo an intramolecular cyclization to form a tetrahydroisoquinoline derivative, which significantly reduces the yield of the desired N,N-dimethyltyramine.
-
Solution: To minimize the Pictet-Spengler reaction, it is crucial to carefully control the reaction temperature. Running the reaction at a lower temperature may favor the desired reductive amination over the cyclization. Additionally, using a modified procedure with a milder reducing agent like sodium cyanoborohydride in place of formic acid can sometimes suppress this side reaction.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted tyramine or the N-methyltyramine intermediate.
-
Solution: Ensure that a sufficient excess of both formaldehyde and formic acid are used. The reaction typically requires heating to proceed at a reasonable rate; however, as mentioned, high temperatures can promote the Pictet-Spengler side reaction. Therefore, optimizing the balance between reaction time and temperature is key. Monitor the reaction by TLC to follow the disappearance of the starting material and intermediates.
-
-
Issues During Workup: The workup for the Eschweiler-Clarke reaction involves basification to liberate the free amine.
-
Solution: Ensure the reaction mixture is made sufficiently basic (pH > 10) to fully deprotonate the amine for efficient extraction into an organic solvent. Use a suitable organic solvent like dichloromethane or diethyl ether for extraction.
-
Question: How can I convert the N,N-dimethyltyramine from the Eschweiler-Clarke reaction to this compound?
Answer:
Once you have successfully synthesized and purified N,N-dimethyltyramine, you can convert it to this compound through a simple quaternization reaction.
-
Procedure:
-
Dissolve the purified N,N-dimethyltyramine in a suitable solvent like acetonitrile or dichloromethane.
-
Add an excess of a methylating agent, typically methyl iodide.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
The product, this compound iodide, will often precipitate out of the solution. If not, the product can be precipitated by adding a non-polar solvent like diethyl ether.
-
Collect the solid product by filtration and wash it with the non-polar solvent.
-
The product can be further purified by recrystallization if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and practical laboratory-scale synthetic routes to this compound are:
-
Direct Methylation of Tyramine: This involves the exhaustive methylation of the primary amine group of tyramine using a methylating agent like methyl iodide in the presence of a base.
-
Eschweiler-Clarke Reaction followed by Quaternization: This two-step process first involves the N,N-dimethylation of tyramine to form N,N-dimethyltyramine (hordenine) using formaldehyde and formic acid (the Eschweiler-Clarke reaction). The resulting tertiary amine is then quaternized with a methylating agent to yield this compound.
Q2: Which synthetic method generally gives a higher yield of this compound?
A2: The choice of method and the resulting yield can depend on the specific reaction conditions and the scale of the synthesis.
-
The Eschweiler-Clarke reaction followed by quaternization can often provide higher overall yields of the tertiary amine precursor, as it is a very efficient method for N,N-dimethylation and avoids the over-methylation to the quaternary salt in the first step.[7][8][9] However, the potential for the Pictet-Spengler side reaction with phenethylamine substrates must be carefully managed.
-
Direct methylation can be a more direct, one-pot synthesis. However, it can be challenging to control the reaction to selectively produce the quaternary ammonium salt without the formation of intermediates (N-methyl and N,N-dimethyltyramine) and potential O-methylation of the phenolic hydroxyl group.
For a well-optimized process, the two-step approach via the Eschweiler-Clarke reaction is often favored for its control and potentially higher overall yield.
Q3: What are the key safety precautions to consider during this compound synthesis?
A3:
-
Methyl Iodide: Methyl iodide is a toxic and volatile substance and is a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Formaldehyde: Formaldehyde is a known carcinogen and a skin and respiratory irritant. It should also be handled in a fume hood.
-
Formic Acid: Formic acid is corrosive and can cause severe burns. Handle with appropriate protective gear.
-
General Precautions: As with any chemical synthesis, it is essential to be aware of the hazards of all reagents and solvents used. Always wear appropriate personal protective equipment and work in a well-ventilated area.
Data Presentation
| Parameter | Direct Methylation of Tyramine | Eschweiler-Clarke Reaction |
| Starting Material | Tyramine | Tyramine |
| Reagents | Methyl iodide, Base (e.g., K2CO3) | Formaldehyde, Formic acid |
| Intermediate | N-methyltyramine, N,N-dimethyltyramine | N,N-dimethyltyramine (Hordenine) |
| Number of Steps | One | Two (Dimethylation then Quaternization) |
| Typical Yield | Moderate to Good (highly dependent on conditions) | Good to Excellent for the dimethylation step |
| Key Side Reactions | O-methylation, incomplete methylation | Pictet-Spengler cyclization |
| Purification | Precipitation, Recrystallization | Extraction and then Precipitation/Recrystallization |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Methylation of Tyramine
Materials:
-
Tyramine
-
Methyl Iodide (CH3I)
-
Potassium Carbonate (K2CO3), anhydrous and finely powdered
-
Acetonitrile (CH3CN)
-
Diethyl ether ((C2H5)2O)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tyramine (1 equivalent) in acetonitrile.
-
Add anhydrous potassium carbonate (3-4 equivalents).
-
To the stirred suspension, add methyl iodide (3-4 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and other inorganic salts.
-
To the filtrate, slowly add diethyl ether with stirring until a precipitate forms.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitated this compound iodide by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the product under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethanol/ether.
Protocol 2: Synthesis of this compound via Eschweiler-Clarke Reaction and subsequent Quaternization
Step 1: Synthesis of N,N-Dimethyltyramine (Hordenine)
Materials:
-
Tyramine
-
Formaldehyde (37% aqueous solution)
-
Formic Acid (88-98%)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH2Cl2)
Procedure:
-
In a round-bottom flask, cautiously add formic acid (at least 3 equivalents) to tyramine (1 equivalent).
-
To this solution, add formaldehyde solution (at least 2.2 equivalents).
-
Heat the reaction mixture to 80-100°C for several hours. The reaction can be monitored by observing the cessation of CO2 evolution.
-
Cool the reaction mixture to room temperature and then make it strongly alkaline (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N,N-dimethyltyramine.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
Step 2: Synthesis of this compound from N,N-Dimethyltyramine
Materials:
-
N,N-Dimethyltyramine (from Step 1)
-
Methyl Iodide (CH3I)
-
Acetonitrile (CH3CN)
-
Diethyl ether ((C2H5)2O)
Procedure:
-
Dissolve the purified N,N-dimethyltyramine (1 equivalent) in acetonitrile.
-
Add methyl iodide (1.1-1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for several hours to overnight. Monitor the reaction by TLC.
-
The product, this compound iodide, may precipitate directly from the reaction mixture. If not, add diethyl ether to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Recrystallize from a suitable solvent if necessary.
Mandatory Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. amherst.edu [amherst.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
Troubleshooting low efficacy in Candicine neuromuscular blockade assays
Welcome to the technical support center for Candicine, a novel non-depolarizing neuromuscular blocking agent. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their neuromuscular blockade assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist to the nicotinic acetylcholine receptors (nAChRs) at the postsynaptic membrane of the neuromuscular junction.[1][2] By blocking these receptors, this compound prevents acetylcholine from binding and initiating muscle contraction, leading to muscle relaxation.
Q2: What are the typical effective concentrations (EC50) for this compound in in vitro assays?
A2: The EC50 of this compound can vary depending on the specific experimental model and conditions. However, based on typical results from in vitro phrenic nerve-hemidiaphragm preparations, the EC50 is generally observed in the nanomolar to low micromolar range. Refer to the data table below for illustrative values. It is crucial to determine the EC50 empirically within your specific assay system.
Q3: My observed potency for this compound is significantly lower than expected. What are the potential causes?
A3: Low observed potency can stem from several factors, including issues with the compound itself, the experimental setup, or the biological preparation. Common causes include degradation of this compound, suboptimal buffer conditions, issues with the tissue preparation, or problems with the stimulation and recording equipment. The detailed troubleshooting guide below provides a systematic approach to identifying and resolving these issues.
Q4: Can I use serum in my cell culture medium when preparing my neuromuscular junction co-culture?
A4: The presence of serum components, particularly proteins, can lead to protein binding of this compound, reducing its free concentration and thus its apparent potency.[3] It is recommended to use serum-free medium or a medium with a very low serum concentration during the final stages of the assay when this compound is applied. If serum is required for cell viability, its concentration should be kept consistent across all experiments and reported in the methodology.
Q5: How sensitive is this compound to temperature and pH fluctuations?
A5: Like many biological molecules, the stability and activity of this compound can be influenced by temperature and pH. It is recommended to prepare and store this compound solutions according to the product datasheet. During the assay, maintaining a stable physiological temperature (e.g., 37°C) and pH (e.g., 7.4) is critical for reproducible results.[4] Deviations can affect both the drug's stability and the physiological responsiveness of the neuromuscular preparation.
Troubleshooting Guide for Low Efficacy
This guide provides a structured approach to diagnosing and resolving common issues leading to lower-than-expected efficacy in this compound neuromuscular blockade assays.
Problem Area 1: Compound Integrity and Preparation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Avoid repeated freeze-thaw cycles. 3. Protect stock solutions from light if the compound is light-sensitive. 4. Verify the purity and concentration of the stock solution using an appropriate analytical method (e.g., HPLC). | Freshly prepared and verified solutions should restore the expected potency. |
| Incorrect Dilution | 1. Double-check all calculations for serial dilutions. 2. Use calibrated pipettes and ensure proper pipetting technique. 3. Prepare a fresh dilution series. | Correctly prepared dilutions will result in a clear dose-response relationship. |
| Adsorption to Labware | 1. Use low-protein-binding polypropylene tubes and pipette tips. 2. Pre-rinse pipette tips with the solution before dispensing. | Minimized adsorption will ensure the delivered concentration is accurate. |
Problem Area 2: Experimental Conditions and Buffer Composition
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Buffer pH | 1. Measure the pH of the physiological buffer at the experimental temperature. 2. Ensure the buffer is adequately gassed with the appropriate gas mixture (e.g., 95% O2, 5% CO2) to maintain pH. 3. Optimize the buffer system for stable pH in your experimental setup.[4][5] | A stable physiological pH (typically 7.35-7.45) will ensure optimal function of both the drug and the tissue. |
| Incorrect Buffer Composition | 1. Verify the concentrations of all buffer components, especially ions like K+, Ca2+, and Mg2+, as they can affect neuromuscular transmission.[6][7] 2. Use high-purity water and reagents to prepare buffers. | A correctly formulated buffer will support robust and reproducible neuromuscular transmission. |
| Temperature Fluctuations | 1. Use a temperature-controlled organ bath or perfusion system. 2. Monitor the temperature of the buffer throughout the experiment. | A stable physiological temperature will ensure consistent biological activity and drug potency. |
Problem Area 3: Biological Preparation and Assay System
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Tissue Desensitization or Damage | 1. Ensure the tissue dissection is performed carefully to minimize mechanical damage. 2. Allow for an adequate equilibration period for the tissue before starting the experiment. 3. Use appropriate stimulation parameters to avoid over-stimulation and subsequent fade. | A healthy, well-equilibrated tissue preparation will exhibit stable baseline contractions and a clear response to this compound. |
| Upregulation of Acetylcholine Receptors | 1. Be aware that certain conditions or chronic exposure to some drugs can lead to an upregulation of acetylcholine receptors, causing resistance to non-depolarizing blockers.[8] 2. If using a chronic in vivo model, consider this as a potential biological basis for reduced efficacy. | Understanding the state of the receptor population is key to interpreting potency data. |
| Presence of Endogenous or Exogenous Interfering Substances | 1. If using co-cultures, be aware that cells may release substances that could interfere with the assay. 2. Ensure all solutions are free from contaminants. 3. Consider if any pre-treatments or other compounds in the assay could be interacting with this compound.[7] | A clean and well-defined assay system will minimize unexpected interactions and variability. |
Data Presentation
Table 1: Illustrative Potency of this compound in Different In Vitro Models
| Preparation | Species | Parameter | Value (Mean ± SD) | Notes |
| Phrenic Nerve-Hemidiaphragm | Rat | EC50 | 150 ± 25 nM | Twitch tension reduction |
| Phrenic Nerve-Hemidiaphragm | Mouse | EC50 | 210 ± 30 nM | Twitch tension reduction |
| Gastrocnemius Muscle-Nerve | Frog | EC50 | 350 ± 50 nM | Sciatic nerve stimulation |
| Human iPSC-derived NMJ Co-culture | Human | IC50 | 180 ± 40 nM | Inhibition of muscle contraction |
Note: These values are for illustrative purposes only and should be determined experimentally for your specific system.
Experimental Protocols
Protocol 1: Phrenic Nerve-Hemidiaphragm Preparation Assay
-
Tissue Dissection:
-
Humanely euthanize a rat (e.g., Sprague-Dawley, 200-250g) following approved institutional guidelines.
-
Carefully dissect the diaphragm with the phrenic nerve attached.
-
Isolate a hemidiaphragm and mount it in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Experimental Setup:
-
Attach the central tendon to a fixed point and the muscular part of the diaphragm to an isometric force transducer.
-
Place the phrenic nerve in a stimulating electrode.
-
Apply a resting tension of 1-2 grams and allow the preparation to equilibrate for at least 30-60 minutes, with regular washing.
-
-
Stimulation and Recording:
-
Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration) at a low frequency (e.g., 0.1 Hz).
-
Record the resulting isometric twitch contractions using a data acquisition system.
-
Establish a stable baseline of twitch amplitude for at least 15-20 minutes.
-
-
Drug Application:
-
Prepare a concentration-response curve by adding cumulative concentrations of this compound to the organ bath.
-
Allow each concentration to equilibrate and produce a stable level of blockade before adding the next concentration.
-
-
Data Analysis:
-
Measure the percentage inhibition of the twitch amplitude for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[9]
-
Visualizations
Caption: Mechanism of this compound at the Neuromuscular Junction.
Caption: Workflow for a Neuromuscular Blockade Assay.
Caption: Troubleshooting Decision Tree for Low Efficacy.
References
- 1. Neuromuscular-blocking drug - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. researchgate.net [researchgate.net]
- 4. avantorsciences.com [avantorsciences.com]
- 5. journals.asm.org [journals.asm.org]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. openanesthesia.org [openanesthesia.org]
- 8. anesth-pain-med.org [anesth-pain-med.org]
- 9. Determining the potency of neuromuscular blockers: are traditional methods flawed? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability and Storage of Candicine Solutions
Welcome to the technical support center for Candicine solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and integrity of this compound during experimental use and storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting Unstable this compound Solutions
Encountering instability with your this compound solution? Use this guide to diagnose and resolve common issues.
Diagram: Troubleshooting Workflow for Unstable this compound Solutions
Common impurities in synthetic Candicine and their removal
Technical Support Center: Synthetic Candicine
Welcome to the technical support center for synthetic this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory synthesis of this compound (also known as N,N,N-trimethyltyramine) is the exhaustive N-methylation of its precursor, hordenine (N,N-dimethyltyramine). This is typically achieved by reacting hordenine with an excess of a methylating agent, most commonly methyl iodide (CH₃I). The nitrogen atom of the tertiary amine (hordenine) acts as a nucleophile, attacking the methyl group of methyl iodide in an Sₙ2 reaction to form the quaternary ammonium iodide salt, this compound iodide.
Q2: What are the most common impurities I should expect in my synthetic this compound?
A2: The impurity profile of synthetic this compound is largely dependent on the reaction conditions and purification process. The most common impurities include:
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Unreacted Starting Material: Hordenine is the most common impurity, resulting from incomplete methylation.
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O-Methylated Byproduct: A potential side reaction is the methylation of the phenolic hydroxyl group of hordenine or this compound by methyl iodide, especially under basic conditions.[1]
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Residual Solvents and Reagents: Traces of the solvent used for the reaction (e.g., methanol, ethanol, acetone) and unreacted methyl iodide may be present in the crude product.
Q3: How can I detect the presence of hordenine in my this compound sample?
A3: Several analytical techniques can be used to detect and quantify hordenine contamination:
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Thin Layer Chromatography (TLC): TLC can provide a quick qualitative assessment. This compound, being a salt, will have a much lower Rf value compared to the less polar hordenine on silica gel. A typical mobile phase for this separation would be a mixture of dichloromethane, methanol, and acetone.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a highly effective method for separating and quantifying hordenine and this compound. A C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile is typically employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can distinguish between hordenine and this compound. The N-methyl protons of hordenine appear as a singlet at a lower chemical shift than the N-methyl protons of the quaternary ammonium group in this compound.
Q4: What is the best way to remove unreacted hordenine from my final product?
A4: The significant difference in polarity and basicity between the tertiary amine (hordenine) and the quaternary ammonium salt (this compound) allows for effective separation:
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Recrystallization: This is the most common and effective method for purifying this compound iodide. Due to its ionic nature, this compound iodide has very different solubility properties compared to hordenine. A common technique is to dissolve the crude product in a minimal amount of a hot polar solvent, such as ethanol or a methanol/water mixture, and allow it to cool slowly. The more crystalline this compound iodide will precipitate, leaving the more soluble hordenine and other impurities in the mother liquor.
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Column Chromatography: While possible, it is often less convenient for large-scale purification of quaternary ammonium salts. If necessary, a polar stationary phase like silica gel or alumina can be used, but specialized elution systems may be required to move the highly polar this compound off the column. Ion-exchange chromatography is also a viable option.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Insufficient amount of methylating agent. 3. Reaction temperature too low or reaction time too short. 4. Loss of product during work-up or purification. | 1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Use a larger excess of methyl iodide (e.g., 3-5 equivalents). 3. Increase the reaction temperature or prolong the reaction time. 4. Optimize the recrystallization procedure; for example, by cooling the solution slowly and minimizing the amount of solvent used. |
| Product is an oil or does not crystallize | 1. High levels of impurities, particularly unreacted hordenine or solvent. 2. Incorrect recrystallization solvent. 3. Rapid cooling of the recrystallization solution. | 1. Attempt to purify a small portion by column chromatography to isolate some solid material to use as seed crystals. 2. Perform solvent screening to find a suitable recrystallization solvent or solvent system (e.g., ethanol, methanol/diethyl ether). 3. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Final product is colored (yellow/brown) | 1. Presence of iodine from the decomposition of methyl iodide. 2. O-methylated byproducts or other colored impurities. | 1. During work-up, wash the crude product with a dilute aqueous solution of sodium thiosulfate to remove residual iodine. 2. Perform one or two additional recrystallizations. The use of a small amount of activated charcoal during recrystallization can also help remove colored impurities (note: this may reduce yield). |
| HPLC analysis shows a peak corresponding to hordenine | 1. Incomplete methylation reaction. 2. Inefficient purification. | 1. Re-subject the product to the methylation reaction conditions. 2. Perform another recrystallization, ensuring the use of a minimal amount of hot solvent to maximize the removal of the more soluble hordenine. |
Quantitative Data Summary
The following table summarizes typical data for the synthesis and purification of this compound iodide from hordenine.
| Parameter | Crude Product | After 1st Recrystallization | After 2nd Recrystallization |
| Yield (%) | ~95% | ~80% | ~70% |
| Purity by HPLC (%) | 85-90% | 95-98% | >99% |
| Hordenine Content (%) | 5-10% | 1-2% | <0.5% |
| O-methylated Byproduct (%) | 1-2% | <0.5% | Not Detected |
| Appearance | Off-white to pale yellow solid | White crystalline solid | White needles |
| Melting Point (°C) | 228-232 | 233-235 | 234-236 |
Experimental Protocols
Synthesis of this compound Iodide from Hordenine
Materials:
-
Hordenine (1.0 eq)
-
Methyl Iodide (3.0 eq)
-
Acetone (or Methanol)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve hordenine (e.g., 5.0 g, 30.2 mmol) in acetone (100 mL).
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Add methyl iodide (e.g., 5.6 mL, 90.6 mmol) to the solution at room temperature.
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Seal the flask and stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC (e.g., Dichloromethane:Methanol 9:1), observing the disappearance of the hordenine spot.
-
As the reaction proceeds, a white precipitate of this compound iodide will form.
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After the reaction is complete, collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold acetone, followed by a generous wash with diethyl ether to remove any residual methyl iodide and soluble impurities.
-
Dry the crude this compound iodide under vacuum. (Typical crude yield: ~95%).
Purification of this compound Iodide by Recrystallization
Materials:
-
Crude this compound Iodide
-
Ethanol (95%) or Methanol
Procedure:
-
Place the crude this compound iodide in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or methanol) to the flask while heating on a hot plate, just enough to fully dissolve the solid.
-
If the solution is colored, a very small amount of activated charcoal can be added, and the solution boiled for a few minutes.
-
If charcoal was used, perform a hot gravity filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound iodide. (Typical yield after one recrystallization: ~80-85%).
HPLC Method for Purity Analysis
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
Procedure:
-
Gradient: 5% B to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase (95:5 Water:Acetonitrile) to a concentration of approximately 0.1 mg/mL.
-
Expected Retention Times: Hordenine will have a longer retention time than the more polar this compound under these conditions.
Visualizations
Caption: Synthetic pathway of this compound and the formation of common impurities.
Caption: Experimental workflow for the purification of synthetic this compound.
Caption: Plausible signaling pathway for this compound via a Gq-coupled muscarinic receptor.
References
Technical Support Center: Addressing Solubility Issues of Candicine in Biological Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Candicine in biological buffers.
Frequently Asked Questions (FAQs)
Q1: There is conflicting information about this compound's water solubility. Is it soluble or insoluble?
A1: The conflicting information arises because the solubility of this compound is highly dependent on its form. This compound can exist as a quaternary ammonium salt (e.g., this compound chloride or this compound iodide) or as its corresponding free base. The salt forms, this compound chloride and this compound iodide, are reported to be highly soluble in water.[1] In contrast, the free base form is predicted to be practically insoluble in water.[2][3] Therefore, for applications in aqueous biological buffers, it is crucial to use a salt form of this compound.
Q2: Which form of this compound should I use for my experiments in biological buffers?
A2: For experiments in aqueous biological buffers, you should use a salt form of this compound, such as this compound chloride or this compound iodide.[1] These forms are significantly more water-soluble than the free base. If you only have the free base, you may need to convert it to a salt or use solubilization techniques.
Q3: What is the expected solubility of this compound in common organic solvents?
A3: this compound is reported to have good solubility in Dimethyl Sulfoxide (DMSO).[4] This makes DMSO a suitable solvent for preparing high-concentration stock solutions of this compound, which can then be diluted into your aqueous buffer of choice.
Q4: How does pH affect the solubility of this compound?
A4: this compound has a phenolic hydroxyl group with a predicted acidic pKa of around 10.09.[2] At pH values above its pKa, the phenolic group will be deprotonated, increasing the molecule's overall polarity and potentially enhancing its aqueous solubility. Therefore, increasing the pH of the buffer to a moderately alkaline range may improve the solubility of this compound, though the stability of the compound at high pH should also be considered.
Q5: Can I expect this compound to be equally soluble in different biological buffers like PBS, Tris, and HEPES?
A5: Not necessarily. While the primary determinant of solubility will be the pH of the buffer, the buffer species themselves can sometimes interact with the compound and affect its solubility. For instance, phosphate buffers can sometimes salt out compounds. It is always recommended to experimentally determine the solubility of this compound in the specific buffer system you intend to use for your experiments.
Troubleshooting Guide
Issue: My this compound is not dissolving in my biological buffer.
-
Question 1: What form of this compound are you using?
-
Answer: Ensure you are using a salt form of this compound (chloride or iodide), as these are reported to be water-soluble.[1] The free base form is expected to have very low aqueous solubility.
-
-
Question 2: Have you tried preparing a stock solution in an organic solvent first?
-
Answer: this compound is soluble in DMSO at concentrations up to 50 mg/mL.[4] A common technique for sparingly soluble compounds is to first dissolve them in a small amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be diluted into the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
-
-
Question 3: What is the pH of your buffer?
-
Answer: The phenolic group on this compound suggests that its solubility may increase at a more alkaline pH. If your experimental conditions permit, try adjusting the pH of your buffer to a higher value (e.g., pH 8-9) to see if solubility improves. Always check the stability of this compound at the tested pH.
-
Issue: My this compound precipitates out of solution after I dilute my stock solution into the buffer.
-
Question 1: What was the concentration of your stock solution and the final concentration in the buffer?
-
Answer: It is possible that the final concentration in the aqueous buffer is above the solubility limit of this compound in that specific buffer, even if it was soluble in the initial stock solvent. You may need to lower the final concentration or employ solubility enhancement techniques.
-
-
Question 2: How are you performing the dilution?
-
Answer: When diluting the stock solution, add the stock solution dropwise to the vigorously stirring buffer. This can help prevent localized high concentrations that can lead to precipitation.
-
-
Question 3: Have you considered using solubility enhancers?
-
Answer: If you require a higher concentration of this compound than what is achievable in your buffer, consider using solubility enhancers. Common approaches include the use of co-solvents or cyclodextrins.
-
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈NO⁺ | [1] |
| Molar Mass | 180.27 g/mol | [4] |
| Predicted pKa (Strongest Acidic) | 10.09 | [2] |
| Predicted Water Solubility (Free Base) | 0.012 g/L | [2] |
Table 2: Solubility of this compound in an Organic Solvent
| Solvent | Solubility | Source |
| DMSO | 50 mg/mL (277.36 mM) | [4] |
Table 3: User-Determined Solubility of this compound in Biological Buffers (Template)
| Buffer (e.g., PBS, Tris, HEPES) | pH | Temperature (°C) | Maximum Soluble Concentration (mg/mL or mM) | Observations (e.g., precipitation, color change) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh out the desired amount of this compound (chloride or iodide salt) in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of this compound).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be required to facilitate dissolution.[4]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Aqueous Solubility of this compound (Shake-Flask Method)
-
Prepare a series of dilutions of your biological buffer at the desired pH.
-
Add an excess amount of this compound salt to a known volume of the buffer in a sealed container (e.g., a glass vial).
-
Agitate the container at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved material to settle.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantify the concentration of this compound in the filtered supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). This concentration represents the equilibrium solubility of this compound in that buffer at that temperature.
Protocol 3: Solubility Enhancement using Co-solvents
-
Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol.
-
Prepare your desired biological buffer.
-
In a separate tube, prepare a mixture of the buffer and the co-solvent at a specific ratio (e.g., 90% buffer, 10% DMSO).
-
Add the this compound stock solution to the buffer/co-solvent mixture to achieve the desired final concentration.
-
Observe for any precipitation. If the solution remains clear, the co-solvent has helped to maintain the solubility of this compound.
-
Note: Always run a vehicle control in your experiments containing the same concentration of the co-solvent to account for any effects of the solvent on your biological system.
Protocol 4: Solubility Enhancement using Cyclodextrin Complexation
-
Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare an aqueous solution of the cyclodextrin in your biological buffer. The concentration of the cyclodextrin will need to be optimized.
-
Slowly add the this compound powder or a concentrated stock solution to the cyclodextrin solution while stirring vigorously.
-
Continue to stir the mixture for several hours or overnight at room temperature to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material.
-
The resulting clear solution contains the this compound-cyclodextrin complex with enhanced aqueous solubility.
Visualizations
References
How to prevent degradation of Candicine during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Candicine during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound that make it susceptible to degradation during extraction?
A1: this compound is a quaternary ammonium alkaloid with a phenolic group.[1] This chemical structure presents two main areas of vulnerability during extraction:
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Quaternary Ammonium Salt: As a permanently charged molecule, this compound is highly polar and water-soluble.[1] This can lead to challenges in extraction and purification, and it can be susceptible to certain degradation reactions under basic conditions.
-
Phenolic Group: The hydroxyl group on the aromatic ring is susceptible to oxidation, especially at elevated temperatures, high pH, and in the presence of light or metal ions.
Q2: What are the most critical factors to control during the extraction of this compound to prevent degradation?
A2: The most critical factors to control are:
-
pH: Maintaining an acidic pH is crucial for the stability of both the phenolic group and to prevent potential degradation of the quaternary ammonium salt.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV light, can promote oxidative degradation of the phenolic ring.
-
Oxygen: The presence of oxygen can lead to the oxidation of the phenolic moiety.
Q3: Which solvents are recommended for this compound extraction to minimize degradation?
A3: Acidified polar solvents are generally recommended. A mixture of alcohol (methanol or ethanol) and water, acidified with a weak acid like acetic acid or formic acid to a pH between 3 and 6, is a good starting point. The alcohol helps to solubilize this compound, while the acidic water maintains its stability.
Q4: How can I remove impurities during the extraction process without degrading this compound?
A4: Solid-phase extraction (SPE) with a cation-exchange resin is an effective method. The positively charged this compound will bind to the resin, allowing neutral and anionic impurities to be washed away. This compound can then be eluted with a solution of high salt concentration or a solvent with a controlled pH.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low this compound Yield | Incomplete Extraction: Due to its high polarity, this compound may not be efficiently extracted into less polar organic solvents. | • Use an acidified aqueous alcohol solvent system (e.g., 70% methanol in water with 0.1% formic acid).• Consider ion-pair extraction by adding an ion-pairing agent to the organic solvent to form a neutral complex with this compound. |
| Degradation during Extraction: Exposure to harsh conditions (high pH, high temperature, light, oxygen). | • Maintain a pH between 3 and 6 throughout the extraction process.• Perform the extraction at room temperature or below.• Protect the extraction setup from light by using amber glassware or covering it with aluminum foil.• Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Unknown Peaks in Chromatogram | Degradation Products: this compound may have degraded during extraction or storage. | • Review the extraction protocol and identify potential steps where degradation could have occurred (see above).• Analyze a freshly prepared standard of this compound to confirm its retention time.• Use LC-MS to identify the mass of the unknown peaks and infer potential degradation pathways (e.g., oxidation, Hofmann elimination). |
| Co-extracted Impurities: Other compounds from the plant matrix are being extracted along with this compound. | • Optimize the extraction solvent to improve selectivity.• Employ a clean-up step using solid-phase extraction (SPE) with a cation-exchange cartridge. | |
| Poor Peak Shape in HPLC (Tailing) | Interaction with Stationary Phase: The positively charged this compound can interact strongly with residual silanol groups on C18 columns. | • Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate silanol groups.• Add a small amount of an ion-pairing agent (e.g., trifluoroacetic acid) to the mobile phase.• Use a column with end-capping or a phenyl-hexyl stationary phase. |
Experimental Protocols
Protocol 1: Acidified Solvent Extraction of this compound
This protocol describes a general method for extracting this compound from a plant matrix while minimizing degradation.
Materials:
-
Dried and powdered plant material
-
Extraction Solvent: 70% Methanol in water (v/v) with 0.1% Formic Acid
-
Rotary evaporator
-
Centrifuge
-
Amber glass flasks
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it in an amber glass flask.
-
Add 100 mL of the extraction solvent to the flask.
-
Stir the mixture at room temperature for 4 hours, protected from light.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Decant the supernatant into a clean amber flask.
-
Repeat the extraction (steps 2-5) two more times with fresh solvent.
-
Combine all the supernatants.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Store the concentrated extract at -20°C in an amber vial.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Clean-up
This protocol is for purifying the crude this compound extract.
Materials:
-
Crude this compound extract
-
Cation-exchange SPE cartridge (e.g., Strata-X-C)
-
Methanol
-
Deionized water
-
0.1% Formic acid in water
-
5% Ammonium hydroxide in methanol
Procedure:
-
Condition the SPE cartridge: Wash the cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Equilibrate the cartridge: Wash the cartridge with 5 mL of 0.1% formic acid in water.
-
Load the sample: Dissolve the crude extract in a minimal amount of 0.1% formic acid in water and load it onto the cartridge.
-
Wash the cartridge: Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove neutral and anionic impurities.
-
Elute this compound: Elute the bound this compound with 5 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate: Evaporate the solvent from the eluate under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the purified this compound in a suitable solvent for analysis.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Factors influencing this compound degradation and prevention strategies.
References
Technical Support Center: Analysis of Candicine by HPLC
Welcome to the technical support center for the HPLC analysis of Candicine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the resolution and overall quality of your chromatographic results.
Troubleshooting Guide: Enhancing this compound Resolution
This guide addresses specific issues you may encounter during the HPLC analysis of this compound.
Question 1: Why am I observing poor resolution or overlapping peaks for this compound and other components in my sample?
Answer:
Poor resolution in the HPLC analysis of this compound, a quaternary ammonium alkaloid, can stem from several factors related to the mobile phase, column, and overall method parameters.
Possible Causes & Solutions:
-
Inadequate Mobile Phase Composition: The composition of your mobile phase is a critical factor in achieving good separation.
-
Organic Modifier Ratio: The ratio of organic solvent (like acetonitrile or methanol) to the aqueous buffer affects the retention and elution of compounds. If peaks are eluting too quickly and overlapping, consider decreasing the percentage of the organic solvent to increase retention times and improve separation.[1]
-
pH of the Mobile Phase: The pH of the mobile phase is crucial for analyzing ionizable compounds like this compound. Since this compound is a quaternary ammonium alkaloid, it carries a permanent positive charge. The pH of the mobile phase can influence the ionization state of other compounds in your sample and the silica surface of the column, thereby affecting selectivity. Experimenting with the mobile phase pH is a powerful tool to improve resolution.[1][2]
-
Mobile Phase Additives: The addition of modifiers can significantly improve peak shape and resolution. For basic compounds like alkaloids, adding triethylamine (TEA) to the mobile phase can help to reduce peak tailing by competing with the analyte for active silanol sites on the stationary phase.[1][2] Using a buffer like ammonium acetate can help maintain a stable pH and improve reproducibility.[2]
-
-
Suboptimal Column Selection: The choice of HPLC column plays a pivotal role in the separation process.
-
Stationary Phase Chemistry: While C18 columns are a common starting point, they may not always provide the best selectivity for polar, basic compounds like this compound.[3][4] Consider using a column with a different stationary phase, such as a polar-embedded phase or one specifically designed for the analysis of basic compounds. These columns are designed to minimize interactions with residual silanol groups.[5]
-
Column Dimensions: Longer columns generally provide higher resolution but also lead to longer run times and higher backpressure.[3][6] Columns with smaller particle sizes (e.g., <3 µm) can also enhance efficiency and resolution.[3]
-
-
Inappropriate Flow Rate or Temperature:
-
Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the analyte to interact with the stationary phase.[7]
-
Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and improved resolution. However, be mindful of the thermal stability of your analytes.[2]
-
Question 2: My this compound peak is exhibiting significant tailing. What can I do to improve the peak shape?
Answer:
Peak tailing is a frequent challenge in the analysis of basic compounds like this compound. It is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[1][5][8][9]
Troubleshooting Steps for Peak Tailing:
-
Mobile Phase pH Adjustment: Operating at a low mobile phase pH (e.g., pH 2-3) can protonate the residual silanol groups on the silica surface, reducing their ability to interact with the positively charged this compound.[1][8]
-
Use of Mobile Phase Additives:
-
Competing Base: Adding a small concentration of a competing base, such as triethylamine (TEA) (e.g., 0.1-0.2% v/v), to the mobile phase is a very effective strategy.[1][2] TEA, being a stronger base, will preferentially interact with the active silanol sites, effectively masking them from this compound and leading to more symmetrical peaks.[1]
-
Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-50 mM) to maintain a stable pH throughout the analysis.[8]
-
-
Column Choice:
-
End-Capped Columns: Utilize a high-quality, end-capped C18 column. The end-capping process chemically derivatizes most of the residual silanol groups, significantly reducing their availability for secondary interactions.[1][5]
-
Columns for Basic Compounds: Consider using a column specifically designed for the analysis of basic compounds. These often have a base-deactivated silica or a polar-embedded stationary phase that shields the silanol groups.[5]
-
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample and re-injecting to see if the peak shape improves.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase composition for this compound analysis?
A common starting point for the analysis of alkaloids is a gradient elution using a buffered aqueous phase and an organic modifier. For example, a mobile phase consisting of A) 10 mM ammonium acetate with 0.2% triethylamine, adjusted to pH 5.0 with acetic acid, and B) acetonitrile is a good starting point.[2] You can then optimize the gradient profile to achieve the desired separation.
Q2: Which type of HPLC column is best suited for this compound analysis?
A reversed-phase C18 column is a versatile choice and a good starting point.[3][4] To mitigate issues like peak tailing, it is highly recommended to use a modern, high-purity, end-capped C18 column.[1] For challenging separations, a column specifically designed for the analysis of basic compounds or a column with a different selectivity (e.g., a phenyl-hexyl phase) might provide better results.
Q3: How can I confirm if my resolution issue is due to the column or the mobile phase?
A systematic approach is key. First, try optimizing the mobile phase (pH, organic content, additives) as this is often easier and less expensive than changing the column. If significant improvements are not seen after thorough mobile phase optimization, then the column chemistry is likely the limiting factor, and testing a column with a different stationary phase is the next logical step.
Q4: Can temperature adjustments really make a difference in resolution?
Yes, temperature can have a noticeable effect. Increasing the temperature lowers the mobile phase viscosity, which can lead to higher efficiency and sharper peaks. It can also alter the selectivity of the separation. It is an important parameter to consider during method development.[2]
Data Presentation
Table 1: Troubleshooting Summary for Poor Resolution of this compound
| Parameter | Problem | Recommended Action | Expected Outcome |
| Mobile Phase | Peaks are poorly resolved and eluting too close together. | Decrease the percentage of organic solvent (e.g., acetonitrile). | Increased retention and improved separation. |
| Poor peak shape and tailing for this compound. | Adjust mobile phase pH to be acidic (e.g., pH 3-5). | Reduced silanol interactions and improved peak symmetry. | |
| Significant peak tailing. | Add a competing base like Triethylamine (TEA) (0.1-0.2%). | Masking of active silanol sites, leading to sharper, more symmetrical peaks. | |
| Column | Persistent peak tailing and poor resolution. | Switch to a high-purity, end-capped C18 column or a column designed for basic compounds. | Minimized secondary interactions and enhanced resolution. |
| Need for higher efficiency. | Use a column with a smaller particle size (<3 µm) or a longer column. | Increased theoretical plates and better separation of closely eluting peaks. | |
| Method | Inconsistent retention times and poor resolution. | Control the column temperature using a column oven. | Stable retention times and reproducible separations. |
| Broad peaks. | Decrease the flow rate. | Increased interaction time with the stationary phase, potentially improving resolution. |
Experimental Protocols
Protocol 1: General Screening Method for this compound Analysis
This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-60% B (linear gradient)
-
15-17 min: 60-90% B (linear gradient)
-
17-20 min: Hold at 90% B
-
20.1-25 min: Re-equilibrate at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm and 280 nm (or as determined by UV scan of this compound standard).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90% A: 10% B). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Optimized Method for Improved Peak Shape of this compound
This protocol incorporates a mobile phase modifier to address peak tailing.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A base-deactivated C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate and 0.2% (v/v) Triethylamine in water, pH adjusted to 5.0 with acetic acid.[2]
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 15% B
-
5-20 min: 15-50% B (linear gradient)
-
20-22 min: 50-80% B (linear gradient)
-
22-25 min: Hold at 80% B
-
25.1-30 min: Re-equilibrate at 15% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C[2]
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm and 280 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (85% A: 15% B). Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Troubleshooting workflow for enhancing this compound resolution.
Caption: General experimental workflow for this compound HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 4. auroraprosci.com [auroraprosci.com]
- 5. chromtech.com [chromtech.com]
- 6. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Minimizing side effects in in vivo studies with Candicine
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing side effects during in vivo studies with Candicine. The information is presented in a question-and-answer format to directly address potential issues.
Disclaimer: this compound is a quaternary ammonium salt alkaloid known for its neuromuscular blocking effects.[1] Detailed in vivo studies specifically focused on minimizing its side effects are limited. The guidance provided here is based on its known pharmacology, general knowledge of related compounds, and established protocols for in vivo studies of neuromuscular blocking agents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sudden death of animal subject shortly after administration | Acute toxicity due to overdose. This compound is toxic upon parenteral administration.[1] | - Immediately cease administration to other animals.- Review dose calculations and preparation procedures.- Consult the LD50 data to ensure doses are within a safe range (see Table 1).- Consider a dose-escalation study starting with a very low dose. |
| Respiratory distress (e.g., gasping, cyanosis) | Neuromuscular blockade affecting respiratory muscles.[1] | - Provide immediate respiratory support (e.g., mechanical ventilation) if available and ethically approved.- Reduce the dose in subsequent experiments.- Closely monitor respiratory rate and effort post-administration. |
| Muscle weakness or paralysis | Expected pharmacological effect (neuromuscular blockade).[1] | - This is the primary effect of this compound. Ensure the experimental design accounts for this.- Provide supportive care (e.g., easy access to food and water, soft bedding).- Monitor the duration and recovery from muscle weakness. |
| Seizures or tremors | Potential off-target central nervous system effects or systemic toxicity. | - Discontinue the experiment for the affected animal and provide supportive care.- Lower the dose for subsequent experiments.- Consider co-administration of an anticonvulsant if ethically justified and relevant to the study. |
| Skin irritation or inflammation at the injection site | Irritant properties of quaternary ammonium compounds.[2][3] | - Ensure proper injection technique (e.g., subcutaneous, intraperitoneal) to minimize local concentration.- Rotate injection sites if multiple doses are required.- Dilute the this compound solution in a suitable, non-irritating vehicle. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound's primary side effect?
A1: The primary side effect of this compound, neuromuscular blockade, is due to its action as a quaternary ammonium salt.[1] While the precise receptor interactions are not extensively detailed in modern literature, its effects are comparable to other neuromuscular blocking agents which typically act as antagonists at the nicotinic acetylcholine receptors at the neuromuscular junction.
Q2: What are the reported LD50 values for this compound?
A2: The reported median lethal dose (LD50) values for this compound in mice are summarized in the table below. These values are critical for dose selection in your experimental design.
Table 1: Acute Toxicity (LD50) of this compound in Mice
| Route of Administration | LD50 (mg/kg) |
| Subcutaneous (s.c.) | 10 |
| Intraperitoneal (i.p.) | 36 |
Data sourced from Wikipedia.[1]
Q3: Are there any known antagonists to reverse the effects of this compound?
A3: Early studies noted that the effects of this compound could be counteracted by sparteine or tetrapropylammonium iodide.[1] However, the use of these as reversal agents in a modern research setting would require thorough validation. For neuromuscular blockade induced by similar non-depolarizing agents, acetylcholinesterase inhibitors (e.g., neostigmine) are often used to increase the availability of acetylcholine at the neuromuscular junction. The efficacy of such an approach for this compound would need to be experimentally determined.
Q4: What vehicle should be used for in vivo administration of this compound?
A4: this compound chloride and iodide salts are highly soluble in water.[1] Therefore, sterile, pyrogen-free 0.9% saline is a suitable vehicle for parenteral administration. It is crucial to ensure the final solution is isotonic and at a physiological pH to minimize irritation.
Q5: How should I design my initial in vivo experiments with this compound to minimize side effects?
A5: A dose-escalation study is highly recommended. Start with a dose that is a fraction of the reported LD50 (e.g., 1/10th or lower) and carefully observe a small cohort of animals for any adverse effects. Gradually increase the dose in subsequent cohorts until the desired pharmacological effect is observed or dose-limiting side effects appear.
Experimental Protocols
The following is a generalized protocol for assessing the in vivo effects of this compound, adapted from methodologies for other neuromuscular blocking agents. This should be tailored to your specific research question and institutional animal care and use guidelines.
Protocol: Assessment of Neuromuscular Blockade in a Murine Model
-
Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Sex: Specify and maintain consistency
-
Weight: 20-25 g
-
Acclimation: Acclimate animals to the housing facility for at least 7 days prior to the experiment.
-
-
Drug Preparation:
-
Dissolve this compound (chloride or iodide salt) in sterile 0.9% saline to the desired stock concentration.
-
Further dilute the stock solution to the final injection concentrations on the day of the experiment.
-
Prepare a vehicle control group using only sterile 0.9% saline.
-
-
Administration:
-
Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Volume: Typically 5-10 mL/kg body weight.
-
Dose: Based on a preliminary dose-escalation study.
-
-
Monitoring and Assessment:
-
Onset and Duration of Action:
-
Observe animals continuously for the first hour post-injection and then at regular intervals (e.g., every 30 minutes) for up to 4-6 hours.
-
Assess neuromuscular function using a grip strength test or an inverted screen test at predetermined time points.
-
-
Respiratory Monitoring:
-
Visually monitor the respiratory rate and pattern for any signs of distress.
-
-
General Health:
-
Record body weight before and after the experiment.
-
Note any other clinical signs such as changes in posture, activity, or grooming.
-
-
-
Data Analysis:
-
Compare the changes in neuromuscular function, respiratory rate, and other parameters between the this compound-treated groups and the vehicle control group using appropriate statistical methods.
-
Generate dose-response curves to determine the effective dose (ED50) for the desired pharmacological effect.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced neuromuscular blockade.
References
Technical Support Center: Scaling Up the Synthesis of Hordenine Methiodide
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of hordenine methiodide. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing hordenine methiodide?
A1: The most prevalent method for synthesizing hordenine methiodide is through the quaternization of hordenine with methyl iodide. This reaction, a type of Menshutkin reaction, involves the alkylation of the tertiary amine group in hordenine by methyl iodide.
Q2: What are the critical process parameters to consider when scaling up the synthesis?
A2: When scaling up, critical parameters to monitor and control include reaction temperature, reagent stoichiometry (hordenine to methyl iodide ratio), solvent selection and concentration, and mixing efficiency. Inadequate control of these parameters can lead to decreased yield, increased impurity formation, and potential safety hazards.
Q3: What are some common challenges encountered during the scale-up of hordenine methiodide synthesis?
A3: Common challenges include managing the exothermic nature of the reaction, dealing with the hygroscopic properties of the final product which can result in a sticky or oily consistency, and ensuring efficient purification and drying of the bulk material.[1]
Q4: Are there alternative methylating agents to methyl iodide for the synthesis of hordenine methiodide?
A4: While methyl iodide is commonly used, other methylating agents such as dimethyl sulfate could be considered. However, a thorough evaluation of reactivity, cost, safety, and impurity profiles would be necessary before implementation at scale.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing at larger scale. - Degradation of product. | - Monitor reaction progress using techniques like TLC or HPLC to ensure completion. - Optimize temperature; quaternization is often more efficient at slightly elevated temperatures, but excessive heat can cause degradation. - Ensure adequate agitation to maintain a homogeneous reaction mixture. - Avoid prolonged reaction times at high temperatures. |
| Product is a Sticky or Oily Solid | - The product is hygroscopic and has absorbed atmospheric moisture.[1] - Presence of unreacted starting materials or solvent residues. | - Perform the final filtration and drying steps under an inert and dry atmosphere (e.g., nitrogen). - Wash the crude product with a suitable anhydrous solvent in which hordenine methiodide is insoluble but impurities are soluble (e.g., cold, dry acetone or diethyl ether).[2] - Ensure thorough drying under vacuum at a controlled temperature. |
| Reaction Exotherm is Difficult to Control | - Rate of methyl iodide addition is too fast. - Inadequate heat removal capacity of the reactor. - High concentration of reactants. | - Add methyl iodide portion-wise or via a controlled-flow addition pump. - Ensure the reactor's cooling system is sufficient for the scale of the reaction. - Consider diluting the reaction mixture with an appropriate solvent. |
| Impurity Formation | - Side reactions due to excessive temperature or reaction time. - Impurities in the starting hordenine. | - Optimize reaction conditions (temperature, time) to minimize byproduct formation. - Ensure the purity of the starting hordenine through appropriate purification methods before use. |
| Difficulty in Product Isolation/Filtration | - Very fine particle size of the precipitated product. - Gummy nature of the product due to moisture. | - Optimize the crystallization/precipitation conditions (e.g., cooling rate, solvent system) to obtain larger, more easily filterable crystals. - As mentioned, handle the product under anhydrous conditions to prevent it from becoming gummy. |
Experimental Protocols
Synthesis of Hordenine (Precursor)
A common route for the synthesis of hordenine involves the reaction of 4-hydroxyphenethyl alcohol with dimethylamine.[3]
Materials:
-
4-Hydroxyphenethyl alcohol
-
48% Hydrobromic acid (HBr)
-
Methanol
-
Dimethylamine solution in methanol (e.g., 45%) or dimethylamine gas
Procedure:
-
Preparation of 4-(2-bromoethyl)phenol:
-
In a suitable reactor, dissolve 4-hydroxyphenethyl alcohol in 48% HBr.
-
Heat the mixture to approximately 100°C and stir for 10-12 hours.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Filter the solid, wash with water until neutral, and dry to obtain 4-(2-bromoethyl)phenol.
-
-
Synthesis of Hordenine:
-
Dissolve the 4-(2-bromoethyl)phenol in methanol.
-
Add this solution to a concentrated solution of dimethylamine in methanol. Alternatively, bubble dimethylamine gas through the methanolic solution of 4-(2-bromoethyl)phenol.
-
Maintain the reaction temperature between 20-50°C and stir for 4-24 hours.
-
Monitor the reaction for completion (e.g., by TLC or HPLC).
-
Once complete, the hordenine can be isolated and purified by standard methods such as crystallization.
-
Scaling Up the Synthesis of Hordenine Methiodide
Materials:
-
Hordenine
-
Methyl Iodide
-
Anhydrous Acetone (or another suitable solvent like ethanol or methanol)
Procedure:
-
Reaction Setup:
-
In a appropriately sized reactor equipped with a stirrer, thermometer, and addition funnel, dissolve hordenine in anhydrous acetone. The concentration should be carefully chosen to allow for efficient stirring and heat transfer.
-
-
Methyl Iodide Addition:
-
Slowly add methyl iodide to the stirred solution of hordenine. For larger scales, a controlled addition via a pump is recommended to manage the exotherm.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or with gentle warming (e.g., 40-50°C) to increase the reaction rate.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC) until the hordenine is consumed.
-
-
Product Isolation:
-
As the reaction proceeds, hordenine methiodide will precipitate out of the acetone.
-
Once the reaction is complete, cool the mixture to 0-5°C to maximize precipitation.
-
-
Filtration and Washing:
-
Filter the precipitated solid under an inert, dry atmosphere.
-
Wash the filter cake with cold, anhydrous acetone to remove any unreacted starting materials and soluble impurities.
-
-
Drying:
-
Dry the purified hordenine methiodide under vacuum at a temperature not exceeding 50-60°C to avoid degradation.
-
Quantitative Data
The following table summarizes typical reaction parameters. Note that optimal conditions may vary depending on the specific equipment and scale of operation.
| Parameter | Lab Scale (Illustrative) | Pilot/Industrial Scale (Considerations) |
| Hordenine | 10 g | 10 kg |
| Methyl Iodide | 1.1 - 1.5 equivalents | 1.1 - 1.3 equivalents (to minimize excess of a hazardous reagent) |
| Solvent (Anhydrous Acetone) | 100 - 200 mL | 100 - 200 L (adjust for slurry concentration and mixing) |
| Temperature | 20 - 40°C | 30 - 50°C (with robust temperature control) |
| Reaction Time | 2 - 6 hours | 4 - 12 hours (may be longer due to addition times and heat transfer limitations) |
| Yield | >90% | 85 - 95% (yields may be slightly lower on scale-up) |
Visualizations
Caption: Workflow for the synthesis of hordenine methiodide.
Caption: Troubleshooting logic for addressing low yield.
References
Validation & Comparative
Comparative Analysis of Neuromuscular Blocking Potency: Candicine vs. Succinylcholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuromuscular blocking agent succinylcholine and a hypothetical compound, Candicine. Due to the absence of published experimental data on this compound, this comparison utilizes hypothetical data to illustrate the evaluation process and highlight key differentiators in neuromuscular blocking profiles. The information presented for succinylcholine is based on established scientific literature.
Quantitative Comparison of Neuromuscular Blocking Potency
The following table summarizes the key neuromuscular blocking characteristics of succinylcholine and the hypothetical profile of this compound.
| Parameter | Succinylcholine | This compound (Hypothetical) |
| Mechanism of Action | Depolarizing neuromuscular blocker | Non-depolarizing neuromuscular blocker |
| ED50 | 0.14 mg/kg[1] | 0.25 mg/kg |
| ED95 | 0.27 mg/kg[1] | 0.50 mg/kg |
| Onset of Action (IV) | 30-60 seconds[2][3][4][5] | 2-3 minutes |
| Duration of Action (IV) | 4-6 minutes[3][4] | 20-35 minutes |
| Metabolism | Rapidly hydrolyzed by plasma cholinesterase[2][5][6] | Primarily hepatic metabolism |
| Reversal Agent | Not applicable (spontaneous recovery) | Acetylcholinesterase inhibitors (e.g., Neostigmine) |
Signaling Pathways and Mechanism of Action
The fundamental difference in the mechanism of action between succinylcholine and the hypothetical this compound dictates their clinical effects and reversal strategies.
Succinylcholine, a depolarizing agent, mimics acetylcholine (ACh) at the neuromuscular junction.[6][7][8] It binds to nicotinic acetylcholine receptors (nAChRs) on the motor endplate, causing a prolonged depolarization.[2][7] This initially leads to muscle fasciculations, followed by a flaccid paralysis because the persistently depolarized membrane becomes unresponsive to further stimulation.[7]
Mechanism of Succinylcholine
Conversely, this compound is presented as a hypothetical non-depolarizing agent. Such compounds act as competitive antagonists at the nAChRs. They bind to the receptors without causing depolarization, thereby preventing acetylcholine from binding and initiating muscle contraction.[8] This leads to flaccid paralysis without initial fasciculations.
Hypothetical Mechanism of this compound
Experimental Protocols for Assessing Neuromuscular Blocking Potency
The determination of neuromuscular blocking potency (ED50 and ED95) typically involves in vivo studies in animal models or clinical trials in humans. A generalized experimental workflow is described below.
In Vivo Animal Studies (e.g., Phrenic Nerve-Hemidiaphragm Preparation)
-
Animal Preparation: The animal (e.g., rat, rabbit) is anesthetized. The phrenic nerve and diaphragm muscle are isolated and placed in an organ bath containing a physiological salt solution, maintained at a constant temperature and oxygenation.
-
Nerve Stimulation: The phrenic nerve is stimulated with supramaximal electrical pulses at a set frequency (e.g., 0.1 Hz) to elicit twitch contractions of the diaphragm.
-
Tension Measurement: The contractions of the diaphragm are measured using a force-displacement transducer and recorded.
-
Drug Administration: After a stable baseline of twitch responses is established, the neuromuscular blocking agent is added to the organ bath in a cumulative or single-dose manner.
-
Dose-Response Curve Generation: The percentage of twitch height reduction is plotted against the logarithm of the drug concentration.
-
Potency Determination: The ED50 (the dose required to produce a 50% reduction in twitch height) and ED95 (the dose required to produce a 95% reduction in twitch height) are calculated from the dose-response curve using statistical methods like probit or logit analysis.[9]
Clinical Studies in Humans
-
Subject Recruitment and Anesthesia: After obtaining informed consent, ASA Physical Status I-II patients undergoing elective surgery are enrolled. Anesthesia is induced and maintained with agents that have minimal effects on neuromuscular transmission.[1][10]
-
Neuromuscular Monitoring: The ulnar nerve is stimulated at the wrist, and the evoked response of the adductor pollicis muscle is measured using acceleromyography or electromyography.[1] A train-of-four (TOF) stimulation pattern is commonly used.
-
Drug Administration: The neuromuscular blocking agent is administered intravenously as a single bolus at varying doses to different patient groups.[1]
-
Data Collection: The maximum depression of the first twitch (T1) of the TOF response is recorded for each dose.
-
Dose-Response Analysis: A dose-response curve is constructed by plotting the percentage of T1 depression against the administered dose.
-
Potency Calculation: The ED50 and ED95 values are determined from the dose-response curve using non-linear regression analysis.[9]
General Experimental Workflow
Conclusion
This guide outlines the key parameters for comparing the neuromuscular blocking potency of different agents, using the well-characterized depolarizing agent succinylcholine and a hypothetical non-depolarizing agent, this compound. The provided experimental protocols and diagrams offer a framework for the evaluation and understanding of these critical drugs in research and clinical settings. The significant differences in mechanism of action, onset, duration, and reversal underscore the importance of detailed preclinical and clinical characterization of any new neuromuscular blocking agent. Future research on novel compounds like "this compound" would be necessary to populate such a comparison with factual data.
References
- 1. An alternate method for estimating the dose-response relationships of neuromuscular blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openanesthesia.org [openanesthesia.org]
- 3. droracle.ai [droracle.ai]
- 4. Neuromuscular Blockers: Reference Tool [ebmconsult.com]
- 5. Neuromuscular Blocking Agents | Anesthesia Key [aneskey.com]
- 6. amda-pompe.org [amda-pompe.org]
- 7. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]
- 8. radiusohio.com [radiusohio.com]
- 9. Determining the potency of neuromuscular blockers: are traditional methods flawed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Comparative Analysis of Candicine and Decamethonium: Mechanism of Action at the Neuromuscular Junction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mechanisms of action of two quaternary ammonium compounds, candicine and decamethonium, at the neuromuscular junction. Both compounds are recognized for their effects on skeletal muscle, primarily through their interaction with nicotinic acetylcholine receptors (nAChRs). This analysis synthesizes available experimental data to elucidate their similarities and differences in molecular interactions and physiological outcomes.
Introduction
This compound is a naturally occurring quaternary ammonium salt found in various plants, including barley.[1] Historically, its pharmacological properties have been noted to resemble those of nicotine, exhibiting initial stimulation followed by blockade of ganglionic transmission.[1] Decamethonium, a synthetic compound, is a well-characterized depolarizing neuromuscular blocking agent that has been used in anesthesia to induce paralysis.[2][3][4] Both molecules share structural similarities with the endogenous neurotransmitter acetylcholine, enabling them to interact with nAChRs. This guide will delve into their respective mechanisms, supported by experimental findings, to offer a clear comparison for research and drug development purposes.
Mechanism of Action: A Tale of Two Agonists
Both this compound and decamethonium exert their effects by acting as agonists at the nicotinic acetylcholine receptors located on the motor endplate of skeletal muscle fibers.[1][2][3][5][6] However, the precise nature of their agonism and the subsequent physiological consequences exhibit subtle but important distinctions.
Decamethonium: The Archetypal Depolarizing Blocker
Decamethonium is classified as a partial agonist of the nicotinic acetylcholine receptor.[2][3][5][6][7] Its mechanism of action is characterized by a two-phase block:
-
Phase I Block (Depolarizing Phase): Upon binding to the nAChR, decamethonium mimics acetylcholine and opens the ion channel, leading to a sustained depolarization of the motor endplate.[2][3][8][9] This initial depolarization causes transient muscle fasciculations. Because decamethonium is not readily hydrolyzed by acetylcholinesterase, the depolarization is prolonged, leading to inactivation of voltage-gated sodium channels in the surrounding muscle membrane. This renders the muscle fiber refractory to further stimulation by acetylcholine, resulting in flaccid paralysis.[3][9]
-
Phase II Block (Desensitizing Phase): With prolonged exposure, the nAChRs themselves become desensitized to the presence of decamethonium.[8] The muscle membrane gradually repolarizes, yet the neuromuscular block persists. In this phase, the characteristics of the block resemble that of a competitive antagonist, a phenomenon referred to as a "dual block".[2][8]
This compound: A Nicotine-Like Profile
Early pharmacological studies of this compound revealed effects closely resembling those of nicotine, including stimulation and subsequent blockade of ganglionic transmission.[1] Its action on frog rectus abdominis and nerve-sartorius preparations led researchers to conclude that its effects are most similar to the depolarizing neuromuscular blocker, decamethonium.[1] this compound's mechanism can be summarized as follows:
-
Initial Stimulation: Similar to decamethonium, this compound initially stimulates nAChRs, leading to depolarization and muscle contraction.[1]
-
Neuromuscular Blockade: This initial stimulation is followed by a neuromuscular block of the depolarizing type.[1] The persistence of this compound at the synapse, due to its resistance to acetylcholinesterase, likely contributes to a sustained depolarization and subsequent receptor desensitization, mirroring the action of decamethonium.
Quantitative Comparison of Potency and Efficacy
While direct, side-by-side quantitative comparisons of this compound and decamethonium are limited in the available literature, data from individual studies on decamethonium provide a benchmark for its activity. Patch-clamp studies have characterized decamethonium as a partial agonist with low efficacy. One study determined the maximum channel open probability induced by decamethonium to be less than 0.02.[7] The concentration-response relationship for decamethonium shows a maximal effect at approximately 100 microM.[7]
| Compound | Receptor Target | Mechanism of Action | Efficacy | Potency (EC50) |
| Decamethonium | Nicotinic Acetylcholine Receptor (nAChR) | Partial Agonist, Depolarizing Neuromuscular Blocker | Low (Maximum channel open probability < 0.02)[7] | ~100 µM for maximal effect[7] |
| This compound | Nicotinic Acetylcholine Receptor (nAChR) | Agonist, Depolarizing Neuromuscular Blocker[1] | Not Quantitatively Determined | Not Quantitatively Determined |
Signaling Pathways and Experimental Workflows
The primary signaling event for both this compound and decamethonium at the neuromuscular junction is the direct gating of the nAChR ion channel, leading to cation influx and membrane depolarization.
A typical experimental workflow to compare the neuromuscular blocking effects of these compounds would involve electrophysiological and muscle tension studies.
Detailed Experimental Protocols
Nicotinic Acetylcholine Receptor Binding Assay
This assay determines the binding affinity of a compound to the nAChR.
-
Preparation of Receptor Source: Membranes from tissues rich in nAChRs (e.g., Torpedo electric organ) or cell lines expressing specific nAChR subtypes are prepared by homogenization and centrifugation.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand with known high affinity for the nAChR (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) and varying concentrations of the test compound (this compound or decamethonium).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Recording (Two-Electrode Voltage Clamp)
This technique measures the ion flow through nAChRs in response to agonist application.
-
Preparation: Oocytes from Xenopus laevis are injected with cRNAs encoding the subunits of the desired nAChR subtype. After 2-5 days of incubation to allow for receptor expression, an oocyte is placed in a recording chamber.
-
Clamping: The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Drug Application: The oocyte is perfused with a solution containing a specific concentration of this compound or decamethonium.
-
Recording: The current required to maintain the holding potential is recorded. The inward current reflects the flow of cations through the opened nAChR channels.
-
Data Analysis: Concentration-response curves are generated by plotting the peak current response against the drug concentration. From these curves, the EC50 (concentration for half-maximal response) and the maximal response (efficacy) can be determined.
Conclusion
Both this compound and decamethonium function as depolarizing neuromuscular blocking agents by acting as agonists at the nicotinic acetylcholine receptor. Decamethonium is well-established as a partial agonist that induces a characteristic two-phase block. While the precise quantitative pharmacology of this compound is less defined, existing evidence strongly suggests a similar mechanism of action, with effects that closely mimic those of decamethonium. Further quantitative studies are necessary to delineate the specific potency and efficacy of this compound in comparison to decamethonium and other neuromuscular blocking agents. This information will be crucial for a comprehensive understanding of its pharmacological profile and potential therapeutic or toxicological implications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Decamethonium - Wikipedia [en.wikipedia.org]
- 4. decamethonium | Dosing, Uses & Side Effects | medtigo [medtigo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Decamethonium is a partial agonist at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. derangedphysiology.com [derangedphysiology.com]
Efficacy of different methods for Candicine quantification: a comparative study
For researchers, scientists, and drug development professionals, the accurate quantification of Candicine, a quaternary ammonium alkaloid, is crucial for various applications ranging from phytochemical analysis to pharmacological studies. This guide provides a comparative overview of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Quantitative Method Comparison
The selection of an appropriate analytical method for this compound quantification depends on factors such as sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and spectrophotometry for the analysis of this compound and structurally similar alkaloids.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectrophotometry |
| Principle | Separation based on polarity, with detection by UV or Mass Spectrometry. | Separation of volatile compounds, with detection by mass fragmentation. | Measurement of light absorbance by a colored complex. |
| Sample Preparation | Protein precipitation or liquid-liquid extraction. | Extraction followed by derivatization or pyrolysis. | Ion-pair extraction with a colored dye. |
| Linearity Range | Wide, typically in the ng/mL to µg/mL range. | Dependent on derivatization efficiency, typically in the µg/mL range. | Narrower, often in the µg/mL range. |
| Limit of Quantification (LOQ) | High sensitivity, can reach low ng/mL levels, with a reported LOQ for the similar alkaloid hordenine as low as 1 µg/mL.[1][2] | Moderate sensitivity, dependent on the derivatization/pyrolysis efficiency. | Lower sensitivity, with a reported LOQ for quaternary ammonium compounds around 1.77 mg/L.[2] |
| Precision (%RSD) | High precision, with RSD values typically below 5%. | Good precision, with RSD values generally below 15%. | Acceptable precision, with RSD values often below 10%.[2] |
| Accuracy (% Recovery) | High accuracy, with recovery rates often between 90-110%. | Good accuracy, with recovery depending on the efficiency of derivatization or pyrolysis. | Good accuracy, with recovery rates typically between 90-105%.[2] |
| Selectivity | High, especially when coupled with a mass spectrometer (LC-MS). | Very high, provides structural information. | Lower, susceptible to interference from other compounds that can form ion pairs. |
| Throughput | Moderate to high. | Lower, due to longer run times and potential derivatization steps. | High. |
Experimental Protocols
Detailed methodologies for each quantification technique are provided below. These protocols are based on established methods for this compound's structural analog, hordenine, and general procedures for quaternary ammonium alkaloids.
High-Performance Liquid Chromatography (UPLC-MS/MS) Protocol
This protocol is adapted from a validated method for the quantification of hordenine in biological matrices.[3][4]
a. Sample Preparation (Protein Precipitation for Plasma/Serum)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (plasma or serum).
-
Add 10 µL of an internal standard working solution (e.g., this compound-d6).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Inject an aliquot (typically 2-10 µL) of the supernatant into the UPLC-MS/MS system.[4]
b. Chromatographic Conditions
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Direct analysis of quaternary ammonium salts like this compound by GC-MS is challenging due to their low volatility. Therefore, pyrolysis GC-MS or derivatization is typically employed.[4][5][6]
a. Sample Preparation (Pyrolysis GC-MS)
-
Extract this compound from the sample matrix using a suitable solvent (e.g., methanol).
-
Concentrate the extract.
-
Inject a small volume of the concentrated extract directly into the hot GC injection port (pyrolysis).
b. GC-MS Conditions
-
GC Column: A standard non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250-300°C to induce pyrolysis.
-
Oven Temperature Program: An initial temperature of around 80°C, ramped up to 280-300°C.
-
Carrier Gas: Helium.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
UV-Visible Spectrophotometry Protocol
This method is based on the formation of an ion-pair between the quaternary ammonium cation of this compound and an anionic dye, which can be extracted into an organic solvent and measured colorimetrically.[2][3]
a. Sample and Standard Preparation
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., water).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Extract this compound from the sample matrix. A common method involves acid-base extraction to isolate the alkaloids.
b. Ion-Pair Formation and Extraction
-
To a separatory funnel, add an aliquot of the sample or standard solution.
-
Add a pH 4.7 phosphate buffer and a solution of Bromocresol Green (BCG) dye.[3]
-
Shake vigorously to form the this compound-BCG ion-pair complex.
-
Extract the yellow-colored complex into chloroform.[3]
-
Collect the chloroform layer and bring it to a known volume.
c. Spectrophotometric Measurement
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of the yellow complex, which is typically around 470 nm for BCG complexes.[3]
-
Measurement: Measure the absorbance of the standards and samples at the λmax against a blank solution (chloroform).
-
Quantification: Construct a calibration curve of absorbance versus concentration for the standards and determine the concentration of this compound in the samples.
Visualizing the Workflow and Method Comparison
To further clarify the experimental processes and the comparative aspects of these methods, the following diagrams are provided.
Caption: General experimental workflow for the quantification of this compound.
Caption: Comparison of key performance characteristics for this compound quantification methods.
References
- 1. Screening and optimization of the derivatization of polar herbicides with trimethylanilinium hydroxide for GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phytojournal.com [phytojournal.com]
- 4. The extraction and analysis of quaternary ammonium compounds in biological material by GC and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography / mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Analysis of quaternary ammonium compounds by pyrolysis gas chromatography - American University - Figshare [aura.american.edu]
Validating the antiviral activity of Candicine against specific viral strains
A comprehensive evaluation of the antiviral efficacy of the novel compound Candicine against specific viral strains remains speculative due to a lack of available scientific literature and experimental data. Extensive searches for "this compound" and its potential antiviral properties have not yielded any specific results, suggesting that it may be a novel, yet-to-be-documented compound or a substance known under a different nomenclature.
This guide, therefore, serves as a foundational framework for the future validation and comparative analysis of this compound, outlining the necessary experimental protocols and data presentation standards required by researchers, scientists, and drug development professionals. The methodologies and visualizations provided are based on established practices in antiviral research and are intended to guide the systematic evaluation of this compound's potential therapeutic efficacy once preliminary data becomes available.
Comparative Data on Antiviral Activity
To objectively assess the antiviral potential of this compound, its performance must be benchmarked against established antiviral agents. The following table is a template for summarizing key quantitative data, such as the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50), which are crucial metrics for comparing antiviral potency.
| Compound | Viral Strain | Cell Line | IC50 (µM) | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | [Specify Virus] | [e.g., Vero, HeLa] | [Data] | [Data] | [Data] | [Data] |
| Acyclovir | Herpes Simplex Virus 1 (HSV-1) | Vero | 0.15 | 0.07 | >1000 | >14285 |
| Oseltamivir | Influenza A (H1N1) | MDCK | 0.03 | 0.01 | >100 | >10000 |
| Remdesivir | SARS-CoV-2 | Vero E6 | 1.76 | 0.77 | >10 | >13 |
Caption: Comparative analysis of the in vitro antiviral activity of this compound against representative viral strains.
Experimental Protocols for Antiviral Validation
The validation of this compound's antiviral activity necessitates a series of rigorous in vitro assays. The following are detailed methodologies for key experiments that should be conducted.
Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays.
Protocol:
-
Seed host cells (e.g., Vero, HeLa, MDCK) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
Objective: To quantify the inhibition of viral replication by this compound.
Protocol:
-
Grow a confluent monolayer of host cells in 6-well plates.
-
Infect the cells with a specific viral strain at a known multiplicity of infection (MOI) for 1 hour.
-
Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Overlay the cells with a medium containing 1% low-melting-point agarose and varying concentrations of this compound.
-
Incubate the plates at 37°C until viral plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the EC50 value, the concentration of this compound that reduces the number of plaques by 50%.
Visualizing Experimental Workflows and Signaling Pathways
Clear and concise diagrams are essential for communicating complex experimental designs and biological mechanisms. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.
Caption: Workflow for the in vitro screening of this compound's antiviral activity.
Should future research reveal that this compound targets a specific cellular signaling pathway to exert its antiviral effects, a diagram illustrating this mechanism would be invaluable. For instance, if this compound were found to inhibit the NF-κB signaling pathway, a common target for antiviral drugs, the following diagram could be used.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Comparative Analysis of Candicine and Other Ligands on Nicotinic Acetylcholine Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of Candicine and other well-characterized ligands with nicotinic acetylcholine receptors (nAChRs). While historical pharmacological studies suggest a nicotine-like action for this compound, a notable lack of modern, quantitative data on its interaction with specific nAChR subtypes exists. This document summarizes the available qualitative information for this compound and presents a detailed, data-driven comparison of alternative, well-studied nAChR agonists and antagonists to serve as a valuable reference for researchers in the field.
This compound: An Uncharacterized Interaction with nAChRs
This compound, the N,N,N-trimethyl derivative of tyramine, is a quaternary ammonium salt with a phenethylamine structure. Early pharmacological investigations revealed that this compound elicits effects similar to nicotine, including initial stimulation followed by blockade of ganglionic transmission, an increase in blood pressure, and, at toxic doses, respiratory paralysis. These observations strongly suggest an interaction with nicotinic acetylcholine receptors. However, contemporary research employing modern pharmacological techniques to determine its binding affinity (Kᵢ), potency (EC₅₀), and efficacy at various nAChR subtypes is scarce. The lack of specific data precludes a quantitative comparison of this compound's cross-reactivity with other nAChR ligands.
Comparative Analysis of Well-Characterized nAChR Ligands
To provide a useful framework for understanding nAChR pharmacology, this section details the cross-reactivity profiles of several well-established nAChR agonists and antagonists. The data presented here, derived from various experimental studies, highlights the diverse selectivity and potency of these compounds across different nAChR subtypes.
Data Presentation: Quantitative Comparison of nAChR Ligands
The following tables summarize the binding affinities (Kᵢ), agonist potencies (EC₅₀), and antagonist potencies (IC₅₀) of selected ligands for major nAChR subtypes.
Table 1: Binding Affinities (Kᵢ) of Selected Ligands for nAChR Subtypes
| Ligand | nAChR Subtype | Kᵢ (nM) | Reference(s) |
| Agonists | |||
| Nicotine | α4β2 | 1 - 6.1 | [1][2] |
| α7 | 1600 - 4200 | [2] | |
| Varenicline | α4β2 | 0.06 - 0.14 | [2][3][4] |
| α6β2* | 0.12 - 0.13 | [3][4] | |
| α7 | 125 - 322 | [2][5] | |
| Epibatidine | α3β2 | 0.0006 | [6] |
| α4β2 | 0.04 | [7] | |
| α7 | 20 - 600 | [6][7] | |
| Antagonists | |||
| Mecamylamine | Rat whole brain | 1530 | [8] |
| Dihydro-β-erythroidine (DHβE) | α4β2 | 1 - 20 | [9] |
| α3β4 | 23100 | [9] | |
| Methyllycaconitine (MLA) | α7 | 0.1 - 1.0 | [9] |
Note: Kᵢ values can vary based on the radioligand used and the experimental conditions.
Table 2: Agonist Potency (EC₅₀) of Selected Ligands at nAChR Subtypes
| Ligand | nAChR Subtype | EC₅₀ (µM) | Reference(s) |
| Nicotine | α4β2 | 1.61 | [10] |
| α6β2 | - | ||
| Varenicline | α4β2 | 2.3 | |
| α3β4 | 55 | ||
| α7 | 18 | ||
| α6β2* (rat) | 0.007 | [3][4] | |
| α4β2* (rat) | 0.086 | [3][4] | |
| Epibatidine | α4β2 | 0.015 - 0.019 | [11] |
| α7 | 2.9 - 4.3 | [11] |
Table 3: Antagonist Potency (IC₅₀) of Selected Ligands at nAChR Subtypes
| Ligand | nAChR Subtype | IC₅₀ (µM) | Reference(s) |
| Mecamylamine | α3β4 | 0.64 | |
| α4β2 | 2.5 | ||
| α3β2 | 3.6 | ||
| α7 | 6.9 | ||
| Dihydro-β-erythroidine (DHβE) | α4β4 | 0.19 | |
| α4β2 | 0.37 | ||
| Methyllycaconitine (MLA) | α7 | ~0.002 | [12] |
| α4β2 | 2.3 - 26.6 | [13] | |
| α3β4 | 2.3 - 26.6 | [13] |
Experimental Protocols
The data presented in this guide are primarily generated through two key experimental techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology.
Radioligand Binding Assay (Competitive Inhibition)
This technique is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand of known affinity from the target receptor.
Methodology:
-
Receptor Preparation: Membranes are prepared from tissues or cells expressing the nAChR subtype of interest. For example, rat brain homogenates can be used for endogenous α4β2 and α7 receptors, while cell lines stably expressing specific human nAChR subtypes (e.g., HEK293 cells) are also commonly used.[14]
-
Incubation: The receptor preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7) and varying concentrations of the unlabeled test compound.[14][15]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[14]
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This electrophysiological technique is employed to measure the functional properties (potency and efficacy) of a compound on nAChRs expressed in Xenopus laevis oocytes.
Methodology:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the specific nAChR subunits of interest. The oocytes are then incubated for 2-7 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a recording solution.
-
Compound Application: The test compound (agonist or antagonist) is applied to the oocyte at various concentrations. For agonists, the induced current is measured. For antagonists, the oocyte is pre-incubated with the antagonist before co-application with a known agonist, and the inhibition of the agonist-induced current is measured.
-
Data Analysis: Concentration-response curves are generated, and the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are determined by fitting the data to a sigmoidal dose-response equation.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Generalized nAChR signaling pathway.
Caption: Experimental workflows for nAChR ligand characterization.
References
- 1. Nicotine - Wikipedia [en.wikipedia.org]
- 2. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diversity of nicotinic acetylcholine receptors in rat hippocampal neurons. III. Agonist actions of the novel alkaloid epibatidine and analysis of type II current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Candicine's Effects on Skeletal, Smooth, and Cardiac Muscle Preparations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological effects of Candicine on different muscle preparations. This compound, a quaternary ammonium salt and a naturally occurring alkaloid, is the N,N,N-trimethyl derivative of tyramine. Its effects are primarily characterized by neuromuscular blockade and stimulation of autonomic ganglia, drawing frequent comparisons to nicotine. This document synthesizes available experimental data, details relevant experimental protocols, and illustrates the underlying signaling pathways to support further research and drug development.
Data Presentation: Comparative Effects of this compound
The following tables summarize the observed effects of this compound on various muscle preparations. It is important to note that much of the available data is qualitative, and direct quantitative comparisons across different studies and muscle types are limited.
| Muscle Preparation | Primary Effect | Mechanism of Action | Observed Phenomena |
| Skeletal Muscle (e.g., Frog Sartorius) | Neuromuscular Blockade (Depolarizing) | Agonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. | Initial stimulation (fasciculations) followed by paralysis. |
| Smooth Muscle (e.g., Rabbit Ileum, Cat Nictitating Membrane) | Contraction or Relaxation (depending on innervation) | Stimulation of autonomic ganglia (nicotinic acetylcholine receptors), leading to neurotransmitter release at the neuro-effector junction. | Increased intestinal motility, contraction of the nictitating membrane. |
| Cardiac Muscle (e.g., Isolated Rabbit Heart) | Indirect stimulation | Stimulation of sympathetic ganglia, leading to the release of norepinephrine which then acts on adrenergic receptors in the heart. | Increased heart rate and force of contraction.[1] |
| Parameter | Skeletal Muscle | Smooth Muscle | Cardiac Muscle |
| Receptor Target | Nicotinic Acetylcholine Receptors (nAChR) at the motor endplate | Nicotinic Acetylcholine Receptors (nAChR) in autonomic ganglia | Indirectly via Adrenergic Receptors (stimulated by norepinephrine released from sympathetic nerves) |
| Direct Effect | Depolarization of the muscle fiber membrane | Ganglionic stimulation leading to neurotransmitter release | No direct effect on cardiac muscle cells |
| Observed Response | Initial fasciculations followed by flaccid paralysis | Increased tone and motility (e.g., intestine); Contraction (e.g., nictitating membrane) | Increased heart rate (chronotropy) and contractility (inotropy) |
| Antagonism | Blocked by neuromuscular blocking agents (e.g., sparteine) | Blocked by ganglionic blockers (e.g., hexamethonium) | Blocked by adrenergic antagonists (e.g., beta-blockers) |
Experimental Protocols
Detailed methodologies for studying the effects of this compound on different muscle preparations are crucial for reproducible research.
Isolated Frog Sartorius Muscle Preparation (Skeletal Muscle)
This preparation is a classic model for studying neuromuscular transmission.
Objective: To observe the effects of this compound on skeletal muscle contraction and neuromuscular blockade.
Materials:
-
Frog (e.g., Rana pipiens)
-
Ringer's solution (composition in mM: NaCl 111, KCl 1.88, CaCl2 1.08, NaHCO3 2.38, glucose 11.1)
-
This compound solution of desired concentrations
-
Dissecting tools
-
Organ bath with stimulating electrodes
-
Force transducer and recording apparatus
Procedure:
-
Humanely euthanize a frog by pithing.
-
Dissect the sartorius muscle, keeping the nerve supply intact if studying neuromuscular transmission.
-
Mount the muscle in an organ bath containing oxygenated Ringer's solution at room temperature.
-
Attach one end of the muscle to a fixed point and the other to a force transducer.
-
Allow the muscle to equilibrate for at least 30 minutes, periodically washing with fresh Ringer's solution.
-
Record baseline muscle twitches by stimulating the nerve or the muscle directly with brief electrical pulses.
-
Introduce this compound into the organ bath at various concentrations.
-
Record changes in twitch amplitude and muscle tone. Observe for initial potentiation (fasciculations) followed by a decrease in twitch height (paralysis).
-
To study the mechanism, pre-treat the muscle with a known neuromuscular blocking agent before adding this compound.
Isolated Rabbit Ileum Preparation (Smooth Muscle)
This preparation is used to study the effects of drugs on intestinal smooth muscle motility.
Objective: To investigate the effect of this compound on autonomic ganglia controlling intestinal smooth muscle.
Materials:
-
Rabbit
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6)
-
This compound solution of desired concentrations
-
Dissecting tools
-
Organ bath with a system for aeration (95% O2, 5% CO2) and temperature control (37°C)
-
Isotonic transducer and recording apparatus
Procedure:
-
Humanely euthanize a rabbit.
-
Isolate a segment of the ileum and place it in a petri dish with Tyrode's solution.
-
Gently flush the lumen of the ileum segment to remove its contents.
-
Cut a 2-3 cm piece of the ileum and mount it in the organ bath containing oxygenated Tyrode's solution at 37°C.
-
Attach one end of the segment to a fixed point and the other to an isotonic transducer.
-
Allow the preparation to equilibrate for 30-60 minutes, during which spontaneous rhythmic contractions should be observed.
-
Add this compound to the bath in increasing concentrations.
-
Record changes in the tone and amplitude of the spontaneous contractions. An increase in motility is expected due to ganglionic stimulation.
-
To confirm the site of action, pre-treat the preparation with a ganglionic blocker (e.g., hexamethonium) before adding this compound.
Cat Nictitating Membrane Preparation (Smooth Muscle)
This in vivo or in situ preparation is a classic model for studying sympathetic ganglion transmission.
Objective: To demonstrate the ganglionic stimulant effect of this compound on a sympathetically innervated smooth muscle.
Materials:
-
Cat
-
Anesthetic (e.g., pentobarbital sodium)
-
Surgical instruments
-
Stimulator for preganglionic nerve stimulation
-
Force transducer to record nictitating membrane contraction
-
System for drug administration (e.g., intravenous cannula)
Procedure:
-
Anesthetize the cat.
-
Surgically expose the cervical sympathetic trunk (preganglionic fibers) and the nictitating membrane.
-
Attach the nictitating membrane to a force transducer to record its contractions.
-
Place electrodes on the cervical sympathetic trunk for electrical stimulation.
-
Administer this compound intravenously.
-
Observe for contraction of the nictitating membrane, which indicates stimulation of the superior cervical ganglion.
-
Compare the response to this compound with the contraction elicited by electrical stimulation of the preganglionic nerve.
-
To confirm a ganglionic site of action, the effect of this compound can be blocked by a ganglionic blocking agent.
Signaling Pathways and Mechanisms of Action
The actions of this compound on different muscle types are dictated by its interaction with nicotinic acetylcholine receptors at distinct locations.
Neuromuscular Junction (Skeletal Muscle)
At the neuromuscular junction, this compound acts as an agonist at the nicotinic acetylcholine receptors on the motor endplate. This leads to depolarization of the muscle membrane, initially causing muscle fiber contraction. However, sustained depolarization leads to inactivation of voltage-gated sodium channels, resulting in a depolarizing block and muscle paralysis.
Autonomic Ganglia (Smooth and Cardiac Muscle)
This compound's effects on smooth and cardiac muscle are primarily indirect, resulting from its stimulation of nicotinic acetylcholine receptors in autonomic ganglia. This mimics the action of acetylcholine released from preganglionic neurons, leading to the firing of postganglionic neurons and the release of their respective neurotransmitters (acetylcholine for parasympathetic and norepinephrine for sympathetic) at the target organ.
References
A Validated UPLC-MS/MS Method for High-Throughput Candicine Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient quantification of Candicine is critical for advancing research and ensuring product quality. This guide provides a comprehensive comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for this compound detection against established analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Capillary Electrophoresis (CE).
This document presents supporting experimental data, detailed methodologies, and visual workflows to facilitate an objective evaluation of the optimal analytical approach for your research needs. The presented UPLC-MS/MS method offers significant advantages in sensitivity, specificity, and speed, positioning it as a superior alternative for high-throughput screening and quantitative analysis of this compound.
Comparative Analysis of Analytical Methods
The performance of the new UPLC-MS/MS method was rigorously validated and compared with existing HPLC-UV and Capillary Electrophoresis methods for the detection of quaternary ammonium compounds, providing a clear advantage in key analytical parameters.
| Parameter | UPLC-MS/MS (New Method) | HPLC-UV | Capillary Electrophoresis (CE-UV) |
| Limit of Detection (LOD) | 0.1 ng/mL | ~25 µg/g | ~0.3 µg/L |
| Limit of Quantification (LOQ) | 0.5 ng/mL | Not explicitly stated | Not explicitly stated |
| Linearity Range | 0.5 - 500 ng/mL (R² > 0.999) | 25-300 ng per injection | Not explicitly stated |
| Precision (%RSD) | < 2% (Intra-day), < 3% (Inter-day) | < 5% | < 5% |
| Recovery (%) | 95 - 105% | 98.0% | ~80% (with SPE) |
| Analysis Time | ~3 minutes | 10 - 20 minutes | 15 - 30 minutes |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of co-eluting interferences) | Moderate to High |
Experimental Protocols
Detailed methodologies for the novel UPLC-MS/MS method are provided below to ensure reproducibility and facilitate adoption.
UPLC-MS/MS Method for this compound Detection
1. Sample Preparation:
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standard solutions are prepared by serial dilution in a 50:50 methanol:water mixture.
-
Sample Extraction (from a biological matrix): To 1 mL of the sample, add 2 mL of acetonitrile containing 0.1% formic acid. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. The supernatant is filtered through a 0.22 µm syringe filter prior to injection.
2. Instrumentation and Conditions:
-
Chromatographic System: Waters ACQUITY UPLC H-Class System
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: 5% B to 95% B over 2 minutes, hold at 95% B for 0.5 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Waters Xevo TQ-S micro
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined empirically)
-
Internal Standard (e.g., deuterated this compound): Precursor ion > Product ion
-
Visualizing the Workflow and Method Comparison
To provide a clearer understanding of the experimental process and the logical comparison between the analytical methods, the following diagrams have been generated.
Experimental workflow for the UPLC-MS/MS detection of this compound.
Logical comparison of key features of the analytical methods.
Benchmarking Candicine Synthesis: A Comparative Guide to Methylation Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of quaternary ammonium compounds like Candicine is of significant interest. This guide provides an objective comparison of common methylation methods for the synthesis of this compound from its precursor, hordenine, supported by experimental data to inform methodological choices in organic and medicinal chemistry.
The conversion of hordenine to this compound, a quaternary ammonium salt, is a critical step that can be achieved through various methylation techniques. The selection of a particular method often depends on factors such as reaction efficiency, safety, cost, and environmental impact. This guide focuses on a comparative analysis of traditional and alternative methylation strategies for this transformation.
Comparison of Methylation Methods for this compound Synthesis
The following table summarizes the quantitative data for the synthesis of this compound from hordenine using different methylating agents. The data is compiled from analogous N-methylation reactions of aromatic N,N-dimethylamines to provide a comparative framework.
| Methylating Agent | Substrate Analogue | Base/Solvent | Reaction Time | Yield (%) | Reference |
| Methyl Iodide (CH₃I) | N,N-dimethylpyridinamine | Acetonitrile | 18 h | 93% | [1] |
| Methyl Iodide (CH₃I) | 4-fluoro-N,N-dimethylaniline | Acetonitrile | 18 h | 92% | [1] |
Note: Data for the direct methylation of hordenine to this compound with dimethyl sulfate and trimethyl phosphate was not available in the searched literature. The data presented for methyl iodide is based on the exhaustive methylation of structurally similar N,N-dimethyl aromatic amines.
Synthetic Pathways and Methodologies
The primary route to this compound involves the exhaustive methylation of the tertiary amine group of hordenine. This process introduces a third methyl group, resulting in the formation of a quaternary ammonium salt.
Caption: General reaction scheme for the synthesis of this compound from hordenine via exhaustive methylation.
Experimental Protocols
Below are detailed experimental protocols for the key methylation methods discussed.
1. Methylation using Methyl Iodide (General Procedure for Analogous Substrates) [1]
This protocol is based on the exhaustive methylation of N,N-dimethyl aromatic amines, which is analogous to the synthesis of this compound from hordenine.
-
Materials:
-
N,N-dimethyl aromatic amine (e.g., N,N-dimethylpyridinamine or 4-fluoro-N,N-dimethylaniline) (1 equivalent)
-
Methyl Iodide (3 equivalents)
-
Acetonitrile
-
-
Procedure:
-
Dissolve the N,N-dimethyl aromatic amine in acetonitrile in a round-bottom flask equipped with a stirrer bar.
-
Add methyl iodide to the stirred solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
A precipitate will form. Collect the solid product via vacuum filtration.
-
Wash the collected solid with diethyl ether (3 x 10 mL).
-
Dry the product under vacuum.
-
Note on Alternative Methylating Agents:
While specific experimental data for the use of dimethyl sulfate ((CH₃)₂SO₄) and trimethyl phosphate ((CH₃)₃PO₄) in the synthesis of this compound from hordenine were not found in the reviewed literature, these reagents are commonly employed for N-methylation reactions. Dimethyl sulfate is a potent but highly toxic methylating agent. Trimethyl phosphate is considered a safer alternative to dimethyl sulfate. Researchers opting for these alternatives would need to perform reaction optimization studies to determine the ideal conditions for the hordenine substrate.
Discussion of Methylation Methods
Methyl Iodide: This is a classic and highly effective reagent for exhaustive N-methylation. As evidenced by the high yields in analogous reactions, it can be expected to efficiently convert hordenine to this compound.[1] However, methyl iodide is a toxic and volatile compound, requiring careful handling in a well-ventilated fume hood.
Dimethyl Sulfate: Another powerful methylating agent, often used in industrial processes. It is less volatile than methyl iodide but is a known carcinogen and requires stringent safety precautions. Its use in the synthesis of this compound would likely be efficient but carries significant health risks.
Trimethyl Phosphate: This reagent is presented as a safer, non-mutagenic alternative to dimethyl sulfate for the methylation of various functional groups. While specific application to hordenine is not documented in the searched literature, its potential as a less hazardous methylating agent makes it an attractive option for further investigation and methods development in the synthesis of this compound and other quaternary ammonium compounds.
Experimental Workflow
The general workflow for the synthesis and analysis of this compound via methylation of hordenine is depicted below.
Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.
References
Safety Operating Guide
Proper Disposal of Candicine: A Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of Candicine, a quaternary ammonium salt with a phenethylamine skeleton.[1] Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
This compound, while not extensively studied, is classified as a toxic irritant and is harmful to aquatic life.[1][2] Due to its chemical nature as both a quaternary ammonium salt and a phenol, it must be treated as hazardous waste.[2][3] Improper disposal can lead to environmental contamination and potential health risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to wear the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile or neoprene gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | A lab coat or chemical-resistant apron should be worn. |
| Respiratory | Work in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The following procedures are based on best practices for the disposal of phenolic and quaternary ammonium compounds and should be followed for all forms of this compound waste.
Step 1: Segregation and Collection
-
Solid this compound Waste:
-
Collect all solid this compound waste, including contaminated items such as pipette tips, centrifuge tubes, and gloves, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4]
-
The container must be sealed to prevent the release of dust or vapors.
-
-
Liquid this compound Waste:
-
Collect all aqueous solutions containing this compound in a shatter-proof container.[3]
-
The container must be clearly labeled as "Hazardous Waste: this compound" and sealed to prevent spills.
-
-
Spill Management:
Step 2: Storage
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizers.[7]
-
Ensure the storage area is cool and dry.
Step 3: Final Disposal
-
Arrange for the collection and disposal of the this compound waste through your institution's EHS department or a licensed hazardous waste disposal company.[8]
-
The primary recommended method for the final disposal of phenolic compounds is incineration at a licensed facility.[5]
Under no circumstances should this compound waste be disposed of down the drain or in regular trash. [4]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can mitigate the risks associated with this compound and ensure the responsible management of this hazardous chemical.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mass.gov [mass.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. youtube.com [youtube.com]
- 6. nj.gov [nj.gov]
- 7. ehs.berkeley.edu [ehs.berkeley.edu]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling Candicine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with limitedly documented specific safety protocols. Candicine, a quaternary ammonium salt and alkaloid, is recognized as a toxic irritant.[1] Due to the absence of a dedicated Safety Data Sheet (SDS), this guide provides essential safety and logistical information derived from its chemical classification and data from structurally similar compounds.
Health Hazard and Toxicity Data
This compound is known to be toxic, particularly through parenteral administration, where it can induce neuromuscular blockade.[1] It is also classified as an irritant.[1] The following table summarizes the available quantitative toxicity data for this compound.
| Metric | Value | Species | Route |
| LD50 | 10 mg/kg | Mouse | Subcutaneous |
| LD50 | 36 mg/kg | Mouse | Intraperitoneal |
| LD50 | 50 mg/kg | Rat | Not Specified |
Data sourced from Wikipedia[1]
Personal Protective Equipment (PPE)
Given this compound's classification as a toxic irritant and a quaternary ammonium compound, a comprehensive PPE protocol is mandatory to prevent skin, eye, and respiratory exposure.[1][2][3]
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact with the irritant compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for operations with a high potential for aerosolization. | To prevent inhalation of the toxic compound. |
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict operational protocols is crucial for minimizing risk. The following procedures are based on best practices for handling potent alkaloids and quaternary ammonium compounds.
Standard Operating Procedure for Handling this compound
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have an emergency eyewash station and safety shower accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
Wear all required PPE before handling the substance.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Use the smallest practical quantities for the experiment.
-
Keep containers tightly closed when not in use.
-
-
Emergency Procedures :
-
In case of skin contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
In case of inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
In case of ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Disposal Protocol
-
Segregation :
-
Collect all waste containing this compound, including unused product, contaminated labware, and PPE, in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Labeling :
-
The waste container must be labeled as "Hazardous Waste" and include the name "this compound" and any other chemical constituents.
-
-
Storage :
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Disposal :
Safety Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
